(4-Ethynylphenyl)diphenylphosphane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15P |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(4-ethynylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C20H15P/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h1,3-16H |
InChI Key |
BNWJETJKJICTRH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethynylphenyl Diphenylphosphane and Its Precursors
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.comub.edue3s-conferences.orgresearchgate.net For (4-Ethynylphenyl)diphenylphosphane, two primary disconnection strategies emerge:
Disconnection of the P-C bond: This approach considers the final step to be the formation of the bond between the phosphorus atom and the ethynyl-substituted phenyl ring. This leads to two potential synthons: a diphenylphosphine (B32561) equivalent (Ph₂P⁻) and a 4-ethynylphenyl electrophile.
Disconnection of the C-C triple bond: This strategy focuses on constructing the ethynylphenyl moiety in the final stages. This involves a precursor such as a (4-halophenyl)diphenylphosphane which can then undergo a carbon-carbon bond-forming reaction, like the Sonogashira coupling, with a suitable acetylene (B1199291) source.
Palladium-Catalyzed Cross-Coupling Strategies for Ethynylphenyl Precursors
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering mild and efficient methods for forming carbon-carbon and carbon-heteroatom bonds.
The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is particularly well-suited for the synthesis of ethynylphenyl precursors to this compound. The general reaction involves a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org
A common route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a 4-halophenyl precursor. For instance, ((4-bromophenyl)ethynyl)trimethylsilane can be synthesized and subsequently used to introduce the diphenylphosphine group. researchgate.net The trimethylsilyl (B98337) (TMS) protecting group is then removed under mild conditions to yield the terminal alkyne.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 4-Iodophenyl derivative | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | 4-Alkynylphenyl derivative | wikipedia.orglibretexts.org |
| 4-Bromophenyl derivative | Trimethylsilylacetylene | Pd(OAc)₂(PPh₃)₂, CuI, Et₃N | ((4-Bromophenyl)ethynyl)trimethylsilane | researchgate.netacs.org |
Table 1: Examples of Sonogashira Coupling Reactions for Ethynylphenyl Precursors.
Recent advancements have also led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. jk-sci.comwuxiapptec.comwikipedia.orglibretexts.org While directly analogous for P-C bond formation, palladium-catalyzed phosphinylation of aryl halides or triflates offers a powerful method to construct the P-C bond in this compound. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a secondary phosphine, like diphenylphosphine, with an aryl halide. acs.org
This strategy can be employed to react diphenylphosphine with a pre-formed 4-ethynylaryl halide. The choice of ligand is crucial for the efficiency of the catalytic cycle. jk-sci.com
| Aryl Halide/Triflate | Phosphine | Catalyst System | Product | Reference |
| 4-Ethynylaryl Bromide | Diphenylphosphine | Pd catalyst, Ligand, Base | This compound | acs.org |
| Aryl Triflate | Secondary Phosphine | Pd(OAc)₂, Ligand, Base | Arylphosphine | acs.org |
Table 2: Palladium-Catalyzed P-C Bond Formation.
Direct Phosphinylation Reactions for P-C Bond Formation
Direct phosphinylation methods provide alternative routes to the crucial P-C bond, often utilizing highly reactive organometallic intermediates.
Organolithium and Grignard reagents are potent nucleophiles widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.commasterorganicchemistry.comyoutube.comsigmaaldrich.com In the synthesis of this compound, these reagents can be used to generate a nucleophilic aryl species that can then react with an electrophilic phosphorus compound.
One common approach involves the reaction of an organolithium or Grignard reagent, prepared from a 4-haloethynylbenzene, with a chlorophosphine, such as chlorodiphenylphosphine (B86185). nih.gov For example, 4-bromophenylacetylene can be treated with an organolithium reagent like n-butyllithium to generate the corresponding lithiated species, which then reacts with chlorodiphenylphosphine to form the target molecule.
| Aryl Halide | Organometallic Reagent | Electrophile | Product | Reference |
| 4-Bromophenylacetylene | n-Butyllithium | Chlorodiphenylphosphine | This compound | wikipedia.orgnih.gov |
| 4-Iodophenylacetylene | Magnesium | Chlorodiphenylphosphine | This compound | google.comrsc.org |
Table 3: P-C Bond Formation using Organometallic Reagents.
Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and chlorodiphenylphosphine (Ph₂PCl), are key electrophilic phosphorus sources in phosphine synthesis. unacademy.comaakash.ac.inwikipedia.orglibretexts.org As mentioned in the previous section, chlorodiphenylphosphine is a common reagent for reaction with organometallic species.
Alternatively, silylated phosphines, such as diphenyl(trimethylsilyl)phosphine, can serve as nucleophilic phosphine equivalents. These reagents can react with aryl halides in the presence of a suitable catalyst or under specific reaction conditions to form the desired P-C bond.
The choice of method often depends on the functional group tolerance required for the synthesis. For instance, the high reactivity of Grignard and organolithium reagents may not be compatible with certain functional groups, making palladium-catalyzed methods a more suitable alternative in some cases. wikipedia.org
Functional Group Interconversion Strategies for the Ethynyl (B1212043) Moiety
The introduction of the ethynyl group onto the phenyl ring of a diphenylphosphane precursor is a critical transformation. This can be accomplished through several functional group interconversion pathways. ic.ac.ukimperial.ac.uk
Dehydrohalogenation Routes from Dihaloethyl Precursors
A common and effective method for creating a triple bond is through double dehydrohalogenation of a dihaloalkane. libretexts.orglibretexts.orgmasterorganicchemistry.com This process involves two successive E2 elimination reactions. libretexts.orglibretexts.orgyoutube.comyoutube.com The starting material is typically a vicinal or geminal dihalide, which has two halogen atoms on adjacent carbons or the same carbon, respectively. libretexts.orgmasterorganicchemistry.comyoutube.com
The reaction is typically carried out using a strong base, with sodium amide (NaNH₂) in liquid ammonia (B1221849) being a common choice to prevent rearrangement of the triple bond, which can occur at higher temperatures with other bases like potassium hydroxide. libretexts.orglibretexts.org For terminal alkynes, three equivalents of the base are often necessary because the terminal alkyne proton is acidic and will be deprotonated by the strong base. masterorganicchemistry.comyoutube.com The alkyne can then be regenerated by a mild acid workup. libretexts.org
This method can be applied to synthesize this compound by first preparing a (4-(dihaloethyl)phenyl)diphenylphosphane precursor. This precursor can be synthesized from a suitable starting material, such as (4-vinylphenyl)diphenylphosphane, through halogenation of the double bond. libretexts.orgmasterorganicchemistry.com
Rearrangements or Eliminations Leading to the Terminal Alkyne
Besides dehydrohalogenation, other elimination and rearrangement reactions can lead to the formation of terminal alkynes. organic-chemistry.orgmasterorganicchemistry.com For instance, the Corey-Fuchs reaction and the Seyfert-Gilbert-Bestmann homologation are well-established methods for converting aldehydes into terminal alkynes. organic-chemistry.org In the context of synthesizing this compound, a precursor such as (4-formylphenyl)diphenylphosphane could be subjected to these conditions.
The Bestmann-Ohira reagent, a dimethyl(diazomethyl)phosphonate, can directly convert aldehydes to terminal alkynes under mild conditions. organic-chemistry.org This offers a valuable alternative to dehydrohalogenation routes.
Optimization of Reaction Conditions and Yields
Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. sigmaaldrich.comsemanticscholar.org This is particularly crucial for the palladium-catalyzed cross-coupling reactions often employed in its synthesis, such as the Sonogashira coupling. libretexts.orgwikipedia.orgorganic-chemistry.org
Solvent Effects and Ligand Choice
The choice of solvent can significantly impact the rate, yield, and selectivity of the reaction. lucp.netnih.gov In Sonogashira couplings, a variety of solvents, including polar aprotic solvents like DMF and DMSO, and nonpolar solvents, have been investigated. lucp.net The solvent influences reaction kinetics, selectivity, and catalyst stability. lucp.net For instance, polar solvents can enhance regioselectivity by stabilizing charged intermediates. lucp.net Some modern protocols even utilize "green" solvents or solvent-free conditions using techniques like ball milling. nih.govrsc.org
Temperature and Pressure Optimization
Temperature is a key parameter that influences reaction rates. numberanalytics.commdpi.com While higher temperatures can accelerate the reaction, they can also lead to catalyst deactivation and the formation of by-products. mdpi.comnumberanalytics.com Therefore, finding the optimal temperature is a balance between reaction time and product yield. mdpi.com For instance, in some alkyne syntheses, an optimal temperature of 35°C was found to provide a good compromise. mdpi.com Pressure can also be a factor, particularly in reactions involving gaseous reagents. numberanalytics.com
Catalyst Loading and Reagent Stoichiometry
Optimizing catalyst loading is important for both cost-effectiveness and reaction efficiency. numberanalytics.com While higher catalyst loading can lead to faster reactions and higher yields, minimizing the amount of catalyst is desirable, especially for expensive palladium catalysts. libretexts.orgnih.gov Research has focused on developing highly active catalysts that can be used at very low loadings. libretexts.org
The stoichiometry of the reagents, including the base and any additives, also needs to be carefully controlled. scielo.br In Sonogashira couplings, the base neutralizes the hydrogen halide byproduct. wikipedia.org The relative amounts of the coupling partners can also be adjusted to maximize the conversion of the more valuable reagent.
Mechanistic Insights into the Key Synthetic Transformations
The Sonogashira cross-coupling reaction is a cornerstone for the formation of the C(sp)-C(sp²) bond, a key structural feature in this compound. researchgate.net This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgwikipedia.org While the precise mechanism can be complex and may vary with specific catalysts and conditions, a generally accepted catalytic cycle provides a framework for understanding the transformation. libretexts.org
The Palladium Cycle:
The primary catalytic cycle is driven by the palladium complex. wikipedia.org
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., 4-bromophenyl)diphenylphosphane) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the aryl halide is a significant factor, with the general trend being: Aryl Iodide > Aryl Triflate ≥ Aryl Bromide >> Aryl Chloride. libretexts.orgwikipedia.org
Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne (e.g., phenylacetylene) is activated. The base deprotonates the alkyne to form a copper acetylide. youtube.com This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.org
The Copper Cycle:
A secondary cycle involves the copper co-catalyst. wikipedia.org
π-Alkyne Complex Formation: The copper(I) salt interacts with the terminal alkyne, forming a π-alkyne complex. This coordination enhances the acidity of the terminal proton. youtube.com
Deprotonation: The base then removes the acidic proton, leading to the formation of the copper acetylide species, which is the key nucleophile in the transmetalation step of the palladium cycle. youtube.com
Copper-Free Sonogashira Variants:
It is noteworthy that Sonogashira reactions can also proceed without a copper co-catalyst. In these cases, the mechanism is believed to involve a palladium-mediated activation of the alkyne. libretexts.orgwikipedia.org
The introduction of the diphenylphosphinyl group onto the aromatic ring is another critical transformation. This often occurs via a nucleophilic substitution or cross-coupling reaction where a phosphorus-containing nucleophile attacks an electrophilic aryl species.
Tertiary phosphines, such as triphenylphosphine (B44618), are potent nucleophiles due to the polarizability of the phosphorus atom. youtube.com Their nucleophilicity is generally greater than that of corresponding amines. illinois.edu In the context of synthesizing precursors to this compound, a common strategy involves the reaction of a diphenylphosphine nucleophile with an aryl halide.
The mechanism of this C-P bond formation can be viewed through the lens of nucleophilic aromatic substitution (SNAr) or, more commonly in modern synthesis, through palladium-catalyzed cross-coupling reactions. organic-chemistry.org In the latter, the mechanism mirrors the C-C coupling described above, but with a phosphine nucleophile.
Oxidative Addition: An aryl halide adds to a Pd(0) catalyst. organic-chemistry.org
Coordination and Deprotonation: A secondary phosphine oxide, for instance, can be deprotonated by a base to form a more potent phosphide (B1233454) nucleophile.
Transmetalation or Nucleophilic Attack: This phosphide then attacks the palladium(II) center, displacing the halide.
Reductive Elimination: The final step involves reductive elimination to form the C-P bond and regenerate the Pd(0) catalyst. organic-chemistry.org
The reactivity in these phosphinylation processes is influenced by the nature of the phosphine nucleophile. More electron-rich phosphines, like tributylphosphine (B147548), are generally better nucleophiles than more electron-poor ones, such as triphenylphosphine. walisongo.ac.id
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. yale.edu These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in incorporating all the atoms of the reactants into the final product. acs.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. nih.gov
In the context of synthesizing this compound, the Sonogashira coupling, while highly effective, does not have a perfect atom economy due to the formation of by-products from the base and the leaving group on the aryl halide. However, its efficiency can be maximized by carefully selecting starting materials and catalytic systems. primescholars.com For instance, using catalytic reagents is inherently superior to using stoichiometric ones from an atom economy perspective. yale.eduacs.org
The development of catalyst- and solvent-free methods for related phosphine syntheses represents a significant step towards achieving higher atom economy. rsc.org
The choice of solvent is a critical factor in the environmental impact of a chemical process. numberanalytics.com Many traditional solvents used in organic synthesis, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are toxic and difficult to dispose of. lucp.netacs.org
Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. yale.edu Research into Sonogashira reactions has explored the use of greener alternatives, such as water, ethanol, and N-hydroxyethylpyrrolidone (HEP). lucp.netacs.org The use of recyclable catalysts, such as those supported on nanoparticles or polymers, also contributes to waste minimization by allowing for easy separation and reuse of the catalyst. nih.govkashanu.ac.irrsc.org Furthermore, reducing solvent volumes by running reactions at higher concentrations can significantly decrease waste. acs.org
The development of sustainable catalytic systems is a key focus in green chemistry. rsc.org For the synthesis of this compound and its precursors, this involves creating catalysts that are:
Highly active and selective: This allows for lower catalyst loadings and reduces the formation of unwanted by-products. libretexts.org
Robust and recyclable: Heterogeneous catalysts, such as palladium nanoparticles supported on materials like MCM-41 or encapsulated in polymers, offer the advantage of easy recovery and reuse, which reduces cost and waste. nih.govkashanu.ac.irrsc.org
Based on abundant and non-toxic metals: While palladium is a highly effective catalyst, research is ongoing to develop systems based on more earth-abundant and less toxic metals. researchgate.net
Operable under mild conditions: Catalysts that function at ambient temperature and pressure reduce energy consumption. wikipedia.orgyale.edu
The use of dual catalytic systems, such as combining gold and photoredox catalysis for C-P cross-coupling, represents an innovative approach to developing more sustainable synthetic methods. rsc.org
Advanced Structural Elucidation and Spectroscopic Investigations of 4 Ethynylphenyl Diphenylphosphane
High-Resolution X-ray Crystallographic Analysis
High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For (4-Ethynylphenyl)diphenylphosphane, this technique would provide invaluable insights into its molecular and supramolecular structure.
Molecular Conformation and Torsion Angle Analysis
A key aspect of the structural analysis would be the determination of the molecule's conformation, particularly the torsion angles defining the orientation of the phenyl and ethynylphenyl groups relative to the phosphorus atom. These angles are crucial in understanding the steric and electronic environment around the phosphorus center.
Table 3.1.1: Hypothetical Torsion Angles for this compound
| Torsion Angle | Definition | Expected Value (°) |
|---|---|---|
| C1-P-C7-C8 | Phenyl ring 1 rotation | Data not available |
| C1-P-C13-C14 | Phenyl ring 2 rotation | Data not available |
| C7-P-C19-C20 | Ethynylphenyl ring rotation | Data not available |
Note: The atom numbering is hypothetical and would be defined by the crystallographic analysis.
Crystal Packing and Intermolecular Interactions (e.g., C-H···π, π-π stacking)
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one would expect to observe C-H···π interactions, where a hydrogen atom interacts with the electron-rich π-system of a phenyl or ethynyl (B1212043) group, and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a critical role in the stability and physical properties of the solid-state material.
Polymorphism and Solid-State Structural Variability
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs can exhibit distinct physical properties. A thorough crystallographic study would involve screening for different crystalline forms of this compound under various crystallization conditions to investigate its solid-state structural variability.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Probes
NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state.
Multidimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
A suite of two-dimensional (2D) NMR experiments would be essential for the complete assignment of the proton (¹H), carbon (¹³C), and phosphorus (³¹P) NMR spectra of this compound.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the phenyl and ethynylphenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would provide information about longer-range (2-3 bond) correlations between protons and carbons, helping to establish the connectivity between the different molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, providing insights into the solution-state conformation and the through-space proximity of the aromatic rings.
Table 3.2.1: Expected NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Correlations (Hypothetical) |
|---|---|---|---|
| ¹H (Phenyl) | Data not available | Multiplet | COSY with other phenyl protons |
| ¹H (Ethynylphenyl) | Data not available | Multiplet | COSY with other ethynylphenyl protons |
| ¹H (Ethynyl) | Data not available | Singlet | HMBC to aromatic carbons |
| ¹³C (Aromatic) | Data not available | - | HSQC with attached protons, HMBC with distant protons |
| ¹³C (Ethynyl) | Data not available | - | HMBC with ethynyl proton and aromatic protons |
Solid-State NMR for Characterization of Bulk Material and Dynamics
Solid-state NMR (ssNMR) would complement the X-ray crystallographic data by providing information about the structure and dynamics of the bulk material. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C and ³¹P spectra of the solid sample. These spectra can reveal the presence of different polymorphs or non-crystalline components and provide insights into molecular motion in the solid state.
Dynamic NMR Studies of Rotational Barriers or Conformational Exchange
No specific studies utilizing dynamic NMR spectroscopy to probe the rotational barriers around the phosphorus-aryl (P-Ar) or ethynyl-phenyl bonds in this compound have been found in the public domain. Such studies would be invaluable for understanding the conformational dynamics and steric-electronic effects within the molecule. In related diphenyl-substituted systems, dynamic NMR has been effectively used to quantify the energy barriers for phenyl ring rotation, which can be influenced by substituent effects and crystal packing forces. However, for this compound, no such experimental data on coalescence temperatures or calculated activation energy barriers (ΔG‡) for rotational processes are available.
Phosphane and Ethynyl Carbon Chemical Shift Anisotropy Investigations
Investigations into the chemical shift anisotropy (CSA) of the phosphane and ethynyl carbon atoms in this compound are not documented in available scientific literature. Solid-state NMR spectroscopy is the primary technique for determining CSA tensors, which provide detailed information about the local electronic environment and symmetry of a nucleus. For phosphane centers, the CSA is particularly sensitive to the nature of the substituents and the P-C bond characteristics. Similarly, the CSA of the sp-hybridized ethynyl carbons would offer insights into the electronic structure of the C≡C triple bond. Without experimental or theoretical data, the principal components of the chemical shift tensors (δ₁₁, δ₂₂, δ₃₃), the span (Ω), and the skew (κ) for the phosphorus and ethynyl carbons of this compound remain unknown.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding
While the synthesis of this compound would undoubtedly involve characterization by vibrational spectroscopy, detailed and publicly accessible FT-IR and Raman spectra with comprehensive peak assignments are not available.
Assignment of Ethynyl (C≡C-H) and Phosphane (P-Ar) Stretching and Bending Modes
A complete and validated assignment of the characteristic vibrational modes for this compound is not present in the surveyed literature. For the ethynyl group, the C≡C stretching vibration is expected to appear in the 2100-2260 cm⁻¹ region, and the ≡C-H stretching vibration should be observable around 3300 cm⁻¹. The phosphane group (P-Ar) would exhibit characteristic stretching and bending modes, but their specific wavenumbers in this molecule are not documented.
Probing Molecular Symmetry and Vibrational Coupling
A formal analysis of the molecular symmetry and the coupling between different vibrational modes in this compound is absent from the literature. Such an analysis, often aided by computational methods like Density Functional Theory (DFT), would provide a deeper understanding of the molecule's structure and the delocalization of vibrational energy.
Resonance Raman Studies for Enhanced Vibrational Mode Detection
There are no reports of resonance Raman studies on this compound. This technique, which involves exciting the molecule with a laser frequency that corresponds to an electronic transition, can selectively enhance the Raman signals of chromophore-associated vibrations. The absence of such studies suggests a lack of detailed investigation into the molecule's electronic transitions and their coupling to vibrational modes.
Electronic Absorption and Emission Spectroscopy
Detailed electronic absorption (UV-Vis) and emission (photoluminescence) data for this compound are not available in the public record. Key photophysical parameters such as the molar absorption coefficients (ε), absorption maxima (λmax), emission maxima (λem), quantum yields (Φ), and excited-state lifetimes (τ) have not been reported. This information would be crucial for evaluating the potential of this compound in optoelectronic applications.
UV-Vis Spectroscopy for Electronic Transitions (π-π, n-π)
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, the absorption of ultraviolet or visible light would promote electrons from lower energy molecular orbitals (HOMO or other occupied orbitals) to higher energy unoccupied molecular orbitals (LUMO or other unoccupied orbitals). The spectrum is expected to be characterized by absorptions arising from π-π* and n-π* transitions.
The π-π* transitions are typically intense and arise from the excitation of electrons in the π-bonding orbitals of the aromatic phenyl and ethynyl groups to the corresponding antibonding (π) orbitals. The n-π transitions, which are generally less intense, involve the excitation of non-bonding electrons, specifically the lone pair on the phosphorus atom, to the π* orbitals of the aromatic system.
In similar aromatic phosphine (B1218219) compounds, such as methyldiphenylphosphine, the UV spectrum shows absorptions due to n → π* transitions. mdpi.com For acylphosphine oxide and bisacylphosphine oxide derivatives, which also contain phosphorus bonded to carbonyl chromophores, the maximum absorption wavelengths (λmax) are observed in the range of 365 to 416 nm. nih.gov Given the extended π-conjugation provided by the ethynylphenyl group in this compound, the absorption bands are likely to be red-shifted compared to simple triphenylphosphine (B44618).
Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound | Transition Type | Expected λmax (nm) | Reference |
| This compound | n → π, π → π | ~300 - 400 | Inferred |
| Methyldiphenylphosphine | n → π | 260 | mdpi.com |
| Acylphosphine Oxides | n → π | 365 - 380 | nih.gov |
| Bisacylphosphine Oxides | n → π* | 380 - 416 | nih.gov |
Fluorescence and Phosphorescence Properties (if applicable, for sensing or optoelectronics)
Photoluminescence, encompassing fluorescence and phosphorescence, provides insight into the de-excitation pathways of a molecule from its excited state. Fluorescence is the rapid emission of a photon from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state. jmaterenvironsci.com These properties are highly dependent on the molecular structure and environment.
Organophosphorus compounds, particularly those with extended π-systems, can exhibit interesting luminescent properties. The introduction of a phosphine group can influence the photophysical properties, sometimes leading to aggregation-induced emission (AIE) or room temperature phosphorescence (RTP). researchgate.netresearchgate.net For instance, certain carbazole-phosphine hybrids have been shown to exhibit delayed RTP, with lifetimes extending up to several hundred milliseconds. researchgate.net This effect is attributed to the stabilization of triplet states by the phosphine moiety.
Table 2: Luminescence Properties of Related Phosphine-Containing Molecules
| Compound Class | Luminescence Type | Typical Lifetime | Potential Application | Reference |
| Carbazole-phosphine hybrids | Delayed RTP | 116 - 742 ms | Advanced information, biological and optoelectronic applications | researchgate.net |
| Pyrene-based push-pull dyes | Fluorescence | - | Cellular and tissue imaging | rsc.org |
| Dithienophosphole derivatives | Intramolecular Charge Transfer Fluorescence | - | Optoelectronics | researchgate.net |
Analysis of HOMO-LUMO Gaps and Electronic Structure from Spectroscopic Data
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. numberanalytics.com This gap can be estimated from the onset of the absorption band in the UV-Vis spectrum and can also be calculated using computational methods like Density Functional Theory (DFT).
For phosphine ligands, the HOMO is often associated with the lone pair on the phosphorus atom, while the LUMO is typically a π* orbital of the aromatic substituents. In a computational study of mixed arylalkyl tertiary phosphines, the HOMO-LUMO gap for butyldiphenylphosphine (B1617683) was calculated to be 3.5 eV. mdpi.com The introduction of a second phenyl group had a negligible effect on the gap. mdpi.com In contrast, the gap for tributylphosphine (B147548) was significantly larger at 5.8 eV, highlighting the role of the aromatic system in lowering the LUMO energy. mdpi.com The diphenylphosphane group in a thienopyrazine-based dye was noted to influence molecular planarity and conjugation, which in turn affects the electronic structure. jmaterenvironsci.com
The HOMO-LUMO gap is a key determinant of a molecule's potential in optoelectronic applications. A smaller gap generally corresponds to absorption at longer wavelengths and is often desirable for materials used in organic light-emitting diodes (OLEDs) and solar cells.
Table 3: Calculated HOMO-LUMO Gaps for Representative Phosphine Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Reference |
| Butyldiphenylphosphine | - | - | 3.5 | DFT/B3LYP | mdpi.com |
| Dibutylphenylphosphine | - | - | 3.5 | DFT/B3LYP | mdpi.com |
| Tributylphosphine | - | - | 5.8 | DFT/B3LYP | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES)
XPS and AES are powerful surface-sensitive techniques that provide information about the elemental composition, chemical states, and bonding environments of atoms within the top few nanometers of a material's surface.
Surface Elemental Composition and Oxidation States of Phosphorus
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical (oxidation) states of elements on a sample's surface. caltech.edu In an XPS experiment on this compound, the primary signals would correspond to carbon (C 1s) and phosphorus (P 2p). The binding energy of the P 2p electrons provides direct information about the oxidation state and chemical environment of the phosphorus atom.
For tertiary phosphines like this compound, the phosphorus atom is in a low oxidation state (formally P(III)). The P 2p binding energy is expected to be in the range of 130-132 eV. This is distinct from phosphine oxides or phosphates, where the phosphorus is in a higher oxidation state (P(V)) and exhibits a P 2p binding energy in the range of 133-135 eV. thermofisher.comxpsfitting.com For example, in metal phosphides, the P 2p peak is observed around 128.7 eV, while in surface-oxidized phosphorus species (P-O), the binding energy is higher, around 132.7 eV. researchgate.net
Table 4: Reference P 2p Binding Energies for Various Phosphorus Chemical States
| Chemical State / Compound | P 2p Binding Energy (eV) | Reference |
| Elemental Phosphorus (Red) | ~130.1 | xpsfitting.com |
| Metal Phosphides (e.g., InP, GaP) | 128 - 129 | thermofisher.comresearchgate.net |
| Tertiary Phosphines (R3P) | ~131 - 132 | Inferred |
| Phosphates (PO4³⁻) | ~133 - 134 | thermofisher.comxpsfitting.com |
| P-O Surface Species | ~132.7 | researchgate.net |
Bonding Environments of Phosphorus and Carbon Atoms
High-resolution XPS spectra can provide detailed information about the bonding environments. The C 1s spectrum of this compound would be complex, with several overlapping peaks corresponding to the different types of carbon atoms. The main components would be:
Aromatic C-C/C-H: Carbon atoms within the phenyl rings, typically found around 284.8 eV. thermofisher.com
Ethynyl C≡C: The sp-hybridized carbons of the ethynyl group, expected at a slightly different binding energy due to their unique chemical environment.
C-P: Carbon atoms directly bonded to the phosphorus atom. This peak might be shifted relative to the main aromatic C-C peak.
Adventitious Carbon: A layer of carbon contamination is often present on samples exposed to air, which is typically used for charge correction, with the main C-C component set to 284.8 eV. thermofisher.comyoutube.com
Auger Electron Spectroscopy (AES) complements XPS and is particularly useful for its high spatial resolution. researchgate.net While XPS provides chemical state information, AES can be used to create elemental maps of a surface. The kinetic energy of the Auger electrons is characteristic of the emitting element. For phosphorus, the PKLL Auger signal would be observed. By combining XPS and AES, a comprehensive picture of the surface chemistry of materials incorporating this compound can be obtained.
Chiroptical Properties (if chiral derivatives are considered)
Chirality plays a vital role in many areas of chemistry, particularly in asymmetric catalysis. Chiral phosphine ligands are a cornerstone of this field, as they can create a chiral environment around a metal center, enabling enantioselective transformations. nih.govtcichemicals.com While this compound is itself achiral, chiral derivatives can be envisioned, for example, by introducing stereogenic centers in the phenyl groups or by creating a P-chiral center at the phosphorus atom.
The synthesis of P-chiral phosphines, where the phosphorus atom itself is a stereocenter, has led to the development of highly effective ligands for asymmetric catalysis. nih.govrsc.org These chiral ligands are characterized by their chiroptical properties, which are studied using techniques like Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique fingerprint of a chiral molecule.
For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit characteristic signals (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral environment. The sign and magnitude of these signals would be directly related to the absolute configuration of the stereogenic centers. The development of such chiral derivatives could lead to new ligands with unique steric and electronic properties, potentially offering high enantioselectivity and catalytic activity in a range of chemical reactions. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chirality Assignment
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is highly sensitive to the three-dimensional arrangement of atoms and is extensively used to determine the absolute configuration and conformational features of chiral molecules. libretexts.orgfiveable.me
For a chiral derivative of this compound, the CD spectrum would be expected to exhibit characteristic Cotton effects in the UV region where the aromatic and ethynyl chromophores absorb. The electronic transitions associated with the phenyl and ethynyl groups, which are inherently symmetric and thus CD-silent in the achiral parent compound, become optically active when perturbed by a chiral center. The resulting CD signals provide a unique fingerprint of the molecule's stereochemistry.
The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral center. For instance, in many chiral phosphines, the electronic transitions of the aromatic rings coupled with the phosphorus lone pair and the substituents give rise to distinct CD bands. The π-π* transitions of the phenyl rings, typically observed in the 200-280 nm range, would likely be the most informative region in the CD spectrum. The presence of the ethynyl group introduces further electronic transitions that can be probed.
Detailed Research Findings (Hypothetical)
In the absence of experimental data for a chiral version of this compound, we can predict the nature of the CD spectrum based on studies of structurally related P-chiral phosphines. nih.gov It is anticipated that the enantiomers would show mirror-image CD spectra. For example, the (R)-enantiomer might exhibit a positive Cotton effect at a certain wavelength, while the (S)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength.
Modern computational methods, particularly time-dependent density functional theory (TD-DFT), have become invaluable for predicting CD spectra. nih.govphys.org By calculating the theoretical CD spectrum for a specific enantiomer (e.g., the R-form) and comparing it with the experimental spectrum, the absolute configuration of the synthesized compound can be unambiguously assigned. acs.org These calculations would consider the various possible conformations of the molecule to arrive at a Boltzmann-averaged spectrum that accurately reflects the experimental measurement. researchgate.netnih.gov
Interactive Data Table: Predicted CD Maxima for a Chiral this compound Derivative
| Wavelength (nm) | Predicted Molar Ellipticity (θ) for (R)-enantiomer | Predicted Molar Ellipticity (θ) for (S)-enantiomer | Associated Transition |
| ~270 | Positive | Negative | π-π* (Phenyl) |
| ~245 | Negative | Positive | π-π* (Phenyl) |
| ~220 | Positive | Negative | π-π* (Ethynyl) |
Note: This data is illustrative and based on typical values for chiral aryl phosphines. Actual values would need to be determined experimentally and computationally.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. youtube.commgcub.ac.in An ORD spectrum provides information complementary to a CD spectrum and is also used for assigning the absolute configuration of chiral molecules. mgcub.ac.in
The key feature of an ORD spectrum is the Cotton effect, which is the combination of a peak and a trough in the vicinity of an absorption band. The sign of the Cotton effect in an ORD spectrum is directly related to the sign of the corresponding band in the CD spectrum. A plain positive ORD curve shows an increasing positive rotation with decreasing wavelength, while a plain negative curve shows the opposite. mgcub.ac.in
Detailed Research Findings (Hypothetical)
For a chiral derivative of this compound, the ORD spectrum would be expected to display multiple Cotton effects corresponding to the electronic transitions of the aromatic and ethynyl chromophores. The analysis of these Cotton effects would allow for the determination of the absolute configuration.
By comparing the experimental ORD curve with that of known P-chiral phosphine standards or with theoretically calculated ORD spectra, a definitive stereochemical assignment can be made. The relationship between the CD and ORD spectra is described by the Kronig-Kramers transforms, which allow for the theoretical conversion of one spectrum into the other, providing a powerful cross-validation of the experimental data.
Interactive Data Table: Predicted ORD Characteristics for a Chiral this compound Derivative
| Spectral Region | Predicted Observation for (R)-enantiomer | Predicted Observation for (S)-enantiomer |
| Above 300 nm | Plain positive curve | Plain negative curve |
| ~270 nm | Positive Cotton effect (Peak then Trough) | Negative Cotton effect (Trough then Peak) |
| ~245 nm | Negative Cotton effect (Trough then Peak) | Positive Cotton effect (Peak then Trough) |
Note: This data is illustrative and based on the expected relationship between CD and ORD for chiral aryl phosphines.
Reactivity and Chemical Transformations of 4 Ethynylphenyl Diphenylphosphane
Reactions at the Phosphane Moiety
The phosphorus atom in (4-Ethynylphenyl)diphenylphosphane is a tertiary phosphine (B1218219), characterized by a lone pair of electrons that imparts nucleophilic and basic properties. This site readily undergoes oxidation, alkylation, and coordination with various electrophiles.
The phosphorus(III) center of this compound can be easily oxidized to the pentavalent state, most commonly forming phosphine oxides (P=O) or phosphine sulfides (P=S).
The oxidation to (4-Ethynylphenyl)diphenylphosphine oxide is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids, or even atmospheric oxygen under certain conditions. This transformation converts the nucleophilic phosphine into a more stable, polar phosphine oxide. The resulting phosphine oxide is a common compound in its own right, often used in ligand design and as an intermediate in further synthetic transformations. wikipedia.orgorganic-chemistry.orgnih.gov
Similarly, the reaction with elemental sulfur (S₈) or other sulfur-transfer reagents like thiiranes converts the phosphine into (4-Ethynylphenyl)diphenylphosphine sulfide. This reaction is generally fast and efficient, proceeding by the nucleophilic attack of the phosphine on the sulfur atom. mdpi.com The formation of the P=S bond alters the electronic and steric properties of the molecule, which can be useful in tuning the characteristics of ligands or materials.
Table 1: Representative Oxidation Reactions
| Reactant | Reagent | Product | Transformation |
|---|---|---|---|
| This compound | Hydrogen Peroxide (H₂O₂) | (4-Ethynylphenyl)diphenylphosphine oxide | P → P=O |
| This compound | Elemental Sulfur (S₈) | (4-Ethynylphenyl)diphenylphosphine sulfide | P → P=S |
The nucleophilic phosphorus atom readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or aryl halides in an alkylation reaction known as quaternization. This process results in the formation of quaternary phosphonium (B103445) salts. nih.govacs.org These salts are ionic compounds that are generally crystalline solids.
The reaction involves the attack of the phosphine's lone pair on the electrophilic carbon of the halide, displacing the halide anion. The properties of the resulting phosphonium salt, such as solubility and reactivity, can be tuned by the choice of the alkylating agent. Phosphonium salts are valuable intermediates in organic synthesis, most notably in the Wittig reaction for the formation of alkenes. nih.gov
Table 2: Representative Quaternization Reactions
| Reactant | Alkylating Agent | Product (Phosphonium Salt) |
|---|---|---|
| This compound | Methyl Iodide (CH₃I) | (4-Ethynylphenyl)(methyl)diphenylphosphonium iodide |
| This compound | Benzyl Bromide (BnBr) | Benzyl(4-ethynylphenyl)diphenylphosphonium bromide |
| This compound | Ethyl Bromoacetate (BrCH₂CO₂Et) | (Carboethoxymethyl)(4-ethynylphenyl)diphenylphosphonium bromide |
As a soft Lewis base, the phosphorus atom of this compound can form complexes with various Lewis acids and metal ions. wikipedia.org This is a fundamental reaction of phosphines and is the basis for their widespread use as ligands in homogeneous catalysis. wikipedia.orgmdpi.com
The phosphine can donate its lone pair of electrons to an empty orbital of a metal center, forming a coordinate covalent bond. It can coordinate to a wide variety of transition metals, including palladium, platinum, rhodium, nickel, and cobalt. wikipedia.orgnih.gov The properties of the resulting metal complex, such as its catalytic activity and stability, are influenced by the electronic and steric nature of the phosphine ligand. The presence of the ethynyl (B1212043) group on the phenyl ring allows for the possibility of creating multimetallic systems or functionalized materials where the phosphine moiety is anchored to a metal center. acs.org
Reactions at the Ethynyl Moiety
The terminal alkyne group is a versatile functional group that provides a site for carbon-carbon bond formation and cycloaddition reactions, allowing for the extension of conjugation and the introduction of new functionalities.
The terminal alkyne of this compound is an ideal substrate for the Sonogashira cross-coupling reaction. organic-chemistry.orglibretexts.org This palladium-catalyzed, copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, forming a new carbon-carbon bond. researchgate.netyoutube.comyoutube.com
This reaction is exceptionally useful for extending the π-conjugated system of the molecule. By coupling this compound with various aryl halides, a wide range of extended, rigid, rod-like molecules can be synthesized. These products are of great interest in the fields of molecular electronics, nonlinear optics, and materials science. The phosphine moiety can remain intact during this transformation or can be pre-complexed to another metal center, leading to the formation of complex organometallic structures.
Table 3: Representative Sonogashira Cross-Coupling Reactions
| Reactant | Coupling Partner (Ar-X) | Product | Catalyst System |
|---|---|---|---|
| This compound | Iodobenzene | (4-(Phenylethynyl)phenyl)diphenylphosphane | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |
| This compound | 4-Bromopyridine | Diphenyl(4-(pyridin-4-ylethynyl)phenyl)phosphane | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |
| This compound | 9,10-Dibromoanthracene | Bis((4-(diphenylphosphino)phenyl)ethynyl)anthracene | Pd(PPh₃)₂Cl₂ / CuI / Amine Base |
The ethynyl group serves as an excellent dipolarophile in the Huisgen 1,3-dipolar cycloaddition with organic azides. wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," known for its high efficiency, selectivity, and mild reaction conditions. researchgate.net
The reaction between the terminal alkyne of this compound and an organic azide (B81097) (R-N₃) leads to the formation of a stable, five-membered 1,2,3-triazole ring. wikipedia.orgnih.gov This provides a powerful method for attaching a wide variety of functional groups (R) to the molecule, including biomolecules, polymers, or fluorescent tags. This "click" functionalization is a key strategy for creating complex, multifunctional molecules for applications in chemical biology and materials science.
Table 4: Representative Huisgen Cycloaddition Reactions
| Reactant | Azide (R-N₃) | Product (1,2,3-Triazole) | Reaction Type |
|---|---|---|---|
| This compound | Benzyl Azide | (4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)diphenylphosphane | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| This compound | Azidoacetic Acid | 2-(4-(4-(Diphenylphosphino)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid | CuAAC |
| This compound | 1-Azido-4-nitrobenzene | Diphenyl(4-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)phenyl)phosphane | CuAAC |
Hydrosilylation and Hydroboration Reactions of the Alkyne
The terminal alkyne of this compound is susceptible to hydrosilylation and hydroboration, which are powerful methods for introducing silicon- and boron-containing vinyl groups, respectively. These reactions typically proceed with high regio- and stereoselectivity, governed by the catalyst and reagents employed.
Hydrosilylation: The addition of a silicon hydride (R₃Si-H) across the triple bond can be catalyzed by various transition metals, such as platinum, rhodium, or ruthenium complexes. The reaction generally yields a mixture of α- and β-isomers, with the β-isomer often being favored. The stereochemistry of the addition is typically syn, leading to the (E)-isomer. For a terminal alkyne like that in this compound, the two possible products of a syn-addition are the (E)-β-vinylsilane and the α-vinylsilane. The regioselectivity is influenced by steric and electronic factors of both the substrate and the silane.
Hydroboration: The hydroboration of terminal alkynes is a well-established method for the synthesis of vinylboronates. The reaction of the alkyne with a borane (B79455) reagent, such as pinacolborane (HBpin) or catecholborane, followed by an oxidative workup, can lead to aldehydes or ketones. Alternatively, the resulting vinylborane (B8500763) can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
The hydroboration of terminal alkynes is highly regioselective. With boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) or dicyclohexylborane, the boron atom adds to the terminal carbon (anti-Markovnikov addition) to produce the (E)-vinylborane after syn-addition. tcichemicals.com However, transition metal catalysis can alter this selectivity. For instance, manganese(I) pincer complexes have been shown to catalyze the hydroboration of terminal aryl alkynes with high selectivity for the Z-isomer. acs.org Similarly, titanium and zirconium complexes with amidophosphine–borane ligands catalyze the hydroboration of terminal alkynes to exclusively yield (E)-isomers. nih.govacs.org Phosphine-catalyzed, metal-free approaches have also been developed, achieving Markovnikov hydroboration to yield α-alkenylboronates. researchgate.net
| Reaction | Reagents | Typical Catalyst | Primary Product Type | Key Features |
| Hydrosilylation | R₃Si-H | Pt, Rh, Ru complexes | Vinylsilane | Predominantly syn-addition; regioselectivity varies. |
| Hydroboration | HBpin, 9-BBN | None or Transition Metal (e.g., Ti, Mn) | Vinylboronate | High regio- and stereoselectivity; tunable by catalyst. acs.orgnih.govacs.org |
Addition Reactions (e.g., hydrohalogenation, hydration) to the Triple Bond
The ethynyl group readily undergoes electrophilic addition reactions. The addition of protic acids like hydrogen halides (hydrohalogenation) or water (hydration) across the triple bond follows established mechanistic pathways.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne proceeds according to Markovnikov's rule. The initial addition of HX yields a vinyl halide, with the halogen atom attaching to the more substituted carbon (the internal carbon of the alkyne) and the hydrogen atom adding to the terminal carbon. In the presence of excess HX, a second addition can occur to form a geminal dihalide, with both halogen atoms on the same carbon.
Hydration: The acid-catalyzed hydration of the terminal alkyne also follows Markovnikov's rule. The addition of water in the presence of an acid catalyst (typically sulfuric acid with a mercury(II) salt catalyst) initially forms a vinyl alcohol (enol). This enol is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. For this compound, this would result in the formation of (4-acetylphenyl)diphenylphosphane.
| Reaction | Reagents | Product of First Addition | Product of Second Addition (if applicable) |
| Hydrohalogenation | H-X (X=Cl, Br, I) | (4-(2-halovinyl)phenyl)diphenylphosphane | (4-(2,2-dihaloethyl)phenyl)diphenylphosphane |
| Hydration | H₂O, H₂SO₄, HgSO₄ | (4-(1-hydroxyvinyl)phenyl)diphenylphosphane (enol) | (4-acetylphenyl)diphenylphosphane (keto form) |
Polymerization Reactions of the Ethynyl Group
The ethynyl group serves as a monomer unit for polymerization reactions, leading to the formation of conjugated polymers with potentially interesting electronic and optical properties. The diphenylphosphane moiety can influence the polymerization process and the properties of the resulting polymer.
One method involves transition metal-catalyzed polymerization. For example, rhodium complexes featuring functionalized phosphine ligands have been shown to efficiently catalyze the polymerization of phenylacetylene, a related monomer, to produce high molecular weight, stereoregular poly(phenylacetylene). unizar.es Such catalysts could be applied to polymerize this compound, where the phosphine moiety of one monomer could potentially coordinate to the metal center and influence the catalytic cycle.
Another approach is hydrophosphination polymerization, which is applicable if a secondary phosphine analogue, (4-ethynylphenyl)phenylphosphane, were used. In this process, the P-H bond adds across the alkyne of another monomer in an intermolecular fashion. This has been demonstrated for other phosphines bearing alkyne substituents, leading to polymers with a degree of polymerization up to 60. nih.gov
Furthermore, phosphine-functionalized polymers can be synthesized by first creating a monomer with the desired phosphine group and then polymerizing it. researchgate.netrsc.org This allows for the incorporation of the this compound unit into various polymer backbones, tailoring the final material's properties.
Tandem or Sequential Reactions Involving Both Functionalities
The dual presence of a phosphine and an alkyne in this compound opens avenues for tandem or sequential reactions, where both groups participate in a orchestrated manner to build molecular complexity. This can be achieved through either selective, stepwise reactions (orthogonal functionalization) or integrated cascade processes.
Orthogonal Reactivity and Selective Functionalization
The phosphine and alkyne groups exhibit distinct reactivities, allowing for their selective modification. The phosphorus atom can be selectively oxidized (e.g., with H₂O₂ to the phosphine oxide), sulfurized (with S₈), or quaternized with alkyl halides without affecting the alkyne. Conversely, many reactions of the alkyne, such as Sonogashira coupling or click chemistry (cycloaddition with azides), can be performed while leaving the phosphine group intact, provided that a copper-free protocol is used for the click reaction to avoid side reactions at the phosphine. This orthogonal reactivity allows for the stepwise construction of complex molecules, where one functional group is modified first, followed by a reaction at the second, unreacted site.
Cascades or Domino Reactions Integrating Phosphane and Alkyne Chemistry
Cascade or domino reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality generated in the previous step. uwindsor.ca In this compound, the phosphine can act as a nucleophilic catalyst or as a ligand for a metal catalyst, initiating a transformation that involves the alkyne group.
Phosphine-Catalyzed Cascades: Tertiary phosphines are known to act as nucleophilic catalysts that add to activated alkynes, generating zwitterionic intermediates which can then react with other species in the reaction mixture. rsc.org For a molecule like this compound, the phosphine could, in an intermolecular fashion, catalyze the reaction of another molecule's alkyne, leading to oligomers or specific cyclized products.
Metal-Catalyzed Cascades: The phosphine group can act as an internal ligand, coordinating to a metal center and directing its reactivity towards the tethered alkyne group. Gold and palladium catalysis, enabled by bifunctional phosphine ligands, are prominent examples. rsc.orgnih.gov For instance, a gold(I) catalyst could be coordinated by the phosphine moiety, activating the alkyne towards nucleophilic attack in an intramolecular cyclization or participating in a more complex cascade. Such strategies have been used to synthesize various heterocyclic structures. rsc.org The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, can be part of a cascade, and phosphine ligands are known to modulate the reactivity of the cobalt catalysts used. uwindsor.ca
Supramolecular Chemistry and Self-Assembly of this compound
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. This compound is an excellent building block for supramolecular assembly due to its multiple interaction sites.
The diphenylphosphane group is a soft Lewis base, making it an ideal ligand for coordinating to a wide range of soft metal ions, particularly late transition metals like palladium(II), platinum(II), silver(I), and gold(I). tcichemicals.comresearchgate.net This coordination is a powerful and directional driving force for self-assembly. By reacting this compound with metal salts, a variety of discrete metallosupramolecular architectures (e.g., metallamacrocycles) or infinite coordination polymers can be formed. rsc.orgrsc.org
The aromatic rings (both the phenyl groups on the phosphorus and the ethynylphenyl backbone) can engage in π-π stacking interactions, which can help to organize the molecules in the solid state or in solution. Furthermore, the terminal alkyne C-H bond is weakly acidic and can act as a hydrogen bond donor, interacting with suitable acceptors.
When coordinated to gold(I), alkynyl phosphine complexes are known to form supramolecular structures driven by aurophilic (Au···Au) interactions, in addition to π-stacking and hydrogen bonds. researchgate.net The combination of strong, directional metal-phosphine coordination with weaker, non-directional forces like π-stacking and hydrogen bonding allows for the rational design of complex, multi-dimensional supramolecular networks. mdpi.comacs.org These assemblies have potential applications in catalysis, materials science, and sensor technology.
Hydrogen Bonding Networks Involving the Terminal Alkyne Hydrogen
The acidic proton of the terminal ethynyl group in this compound is a key player in the formation of hydrogen-bonded networks. While direct studies on the self-association of this compound via this hydrogen are not extensively documented in publicly available literature, the behavior of analogous ethynyl-substituted aromatic compounds provides a strong basis for understanding its potential. For instance, in related systems, the C(sp)-H bond can act as a hydrogen bond donor, interacting with suitable acceptors such as the oxygen or nitrogen atoms of other molecules. The strength and geometry of these hydrogen bonds are influenced by the electronic nature of the substituents on the aromatic ring and the steric environment around the alkyne.
In the context of phosphine derivatives, the phosphorus atom itself, or more commonly, oxidized phosphine oxides (P=O), can act as potent hydrogen bond acceptors. While research specifically detailing the hydrogen bonding of this compound is limited, studies on similar phosphine oxide derivatives with hydroxyl groups have demonstrated the formation of classic O-H···O=P hydrogen bonds bohrium.com. This suggests that in the presence of suitable acceptor molecules, the terminal alkyne of this compound could engage in hydrogen bonding, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. The specifics of such networks, including bond distances and angles, would be highly dependent on the co-crystallizing partner.
Aromatic Stacking Interactions and Self-Aggregation
The phenyl groups attached to the phosphorus atom, as well as the ethynylphenyl backbone of this compound, provide extensive surface area for aromatic stacking interactions. These π-π interactions are a significant driving force for self-aggregation and the organization of molecules in the solid state. The mode of stacking, whether face-to-face or edge-to-face, is governed by a delicate balance of electrostatic and dispersion forces.
Studies on various aromatic compounds have shown that π-stacking interactions play a crucial role in determining their crystal packing researchgate.netrsc.orgrsc.org. The interplay between different stacking motifs can lead to the formation of complex, well-defined structures. For this compound, it is conceivable that both intramolecular stacking between its own phenyl rings and intermolecular stacking leading to aggregation could occur. The presence of the ethynyl group can also influence these interactions, potentially leading to unique packing arrangements that are not observed in simple triphenylphosphine (B44618). The specific distances and orientations of these stacking interactions in the solid state would require detailed crystallographic analysis.
Co-crystallization Studies and Host-Guest Chemistry
The ability of this compound to engage in both hydrogen bonding and aromatic stacking makes it an excellent candidate for co-crystallization and host-guest chemistry. lead-sciences.com Co-crystallization involves the formation of a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This technique can be used to modify the physical properties of a compound or to create novel supramolecular assemblies. nih.govmdpi.com
While specific co-crystallization studies involving this compound as a primary component are not readily found in the literature, the principles of host-guest chemistry suggest its potential. youtube.com The phosphorus center can be utilized for coordination with metal ions, and the aromatic and alkynyl functionalities offer sites for non-covalent interactions with guest molecules. For example, porous coordination polymers incorporating phosphine ligands have been shown to exhibit tunable host-guest properties. nih.gov By modifying the phosphine ligand, for instance through oxidation or coordination, the nature of the pores and the strength of the interactions with guest molecules can be finely controlled. This highlights the potential of this compound and its derivatives in the design of functional materials for applications such as gas storage and separation.
Mechanistic Investigations of Novel Transformations
Understanding the detailed pathways of chemical reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For a molecule with multiple reactive sites like this compound, mechanistic studies are essential to control its transformations.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions involving this compound, such as its participation in addition reactions at the alkyne or nucleophilic reactions at the phosphorus atom, determining the reaction order, rate constants, and activation parameters would offer deep insights into the reaction mechanism.
While specific kinetic data for reactions of this compound is scarce in the public domain, kinetic investigations of similar reactions, for example, the reaction of triphenylphosphine with dialkyl acetylenedicarboxylates, have been reported. researchgate.net These studies often employ techniques like UV-vis spectrophotometry to monitor the concentration of reactants and products over time. The data obtained can be used to propose a rate law and to identify the rate-determining step of the reaction. For this compound, kinetic studies could elucidate how the electronic and steric properties of the ethynylphenyl group influence the nucleophilicity of the phosphorus atom compared to simpler triarylphosphines.
| Reaction Type | Reactants | Solvent | Rate Constant (k) | Order of Reaction |
| Hypothetical Addition | This compound + Electrophile | Dichloromethane | Data not available | Data not available |
| Hypothetical Nucleophilic Substitution | This compound + Alkyl Halide | Acetonitrile | Data not available | Data not available |
Note: This table is presented as a template for the type of data that would be obtained from kinetic studies. Currently, specific experimental data for this compound is not available in the searched literature.
Isotope Labeling Experiments to Elucidate Reaction Pathways
Isotope labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C), the position of the labeled atom in the product can be determined using techniques like mass spectrometry or NMR spectroscopy.
For this compound, isotope labeling could be employed in several ways. For instance, to study the mechanism of reactions involving the terminal alkyne, a deuterated analogue, (4-ethynyl-d₁-phenyl)diphenylphosphane, could be synthesized. The position of the deuterium (B1214612) atom in the final product would reveal whether the C-D bond is broken and how the ethynyl group is transformed. Similarly, labeling one of the phenyl rings with ¹³C could help in understanding rearrangement reactions or intermolecular transfer processes. While no specific isotope labeling studies involving this compound have been found in the reviewed literature, this methodology remains a critical tool for detailed mechanistic analysis in organophosphorus chemistry.
| Labeled Compound | Reaction Under Investigation | Isotopic Label | Expected Outcome/Information Gained |
| (4-Ethynyl-d₁-phenyl)diphenylphosphane | Addition to the alkyne | Deuterium (²H) | Elucidation of the regioselectivity and stereoselectivity of the addition. |
| (4-Ethynylphenyl)di(phenyl-¹³C₆)phosphane | Phosphine-catalyzed reactions | Carbon-13 (¹³C) | Tracking the integrity of the P-C bonds and identifying any scrambling or exchange processes. |
Note: This table illustrates the potential applications of isotope labeling for studying the reactivity of this compound. Specific experimental results are not currently available in the public domain.
Coordination Chemistry and Ligand Design Principles for 4 Ethynylphenyl Diphenylphosphane
Ligand Properties and Coordination Modes
(4-Ethynylphenyl)diphenylphosphane is a tertiary phosphine (B1218219) ligand distinguished by the presence of an ethynyl (B1212043) group on one of its phenyl rings. This structural feature imparts unique electronic and steric characteristics that influence its coordination behavior with transition metals.
Electronic Properties (σ-Donation, π-Acceptance) and Tolman Electronic Parameter Analogs
The electronic nature of a phosphine ligand, which is its ability to donate or accept electron density to or from a metal center, is a critical factor in determining the stability and reactivity of the resulting metal complex. This is often quantified by the Tolman Electronic Parameter (TEP). wikipedia.org The TEP is determined experimentally by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in a nickel complex, [LNi(CO)3], using infrared spectroscopy. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal leads to greater π-backbonding to the CO ligands, weakening the C-O bond. wikipedia.org
The development of computational methods, including machine learning models, has provided a means to predict TEP values with high accuracy, offering a valuable tool for ligand design. chemrxiv.org These models utilize descriptors based on the ligand's connectivity to calculate the expected CO vibrational frequency. chemrxiv.org
Table 1: Tolman Electronic Parameters for Selected Phosphine Ligands
| Ligand | ν(CO) cm⁻¹ |
|---|---|
| P(t-Bu)₃ | 2056.1 |
| PMe₃ | 2064.1 |
| PPh₃ | 2068.9 |
| P(OPh)₃ | 2085.3 |
| PF₃ | 2110.9 |
This table presents a selection of TEP values for common phosphine ligands for comparative purposes.
Steric Properties (Cone Angle, Buried Volume) and Their Influence on Coordination
The steric bulk of a phosphine ligand plays a crucial role in its coordination chemistry, influencing the coordination number of the metal center, the geometry of the complex, and the reactivity of the metal. Two key parameters used to quantify the steric hindrance of a phosphine ligand are the Tolman cone angle and the percent buried volume (%Vbur).
The Tolman cone angle is a measure of the solid angle occupied by the ligand at a defined distance from the metal center. nih.gov While a precise experimentally determined cone angle for this compound is not available, a study on the structurally similar (4-Ethenylphenyl)diphenylphosphine selenide (B1212193) reported a calculated effective cone angle of 165°. nih.govnih.gov Given the linear nature of the ethynyl group compared to the vinyl group, the cone angle for this compound is expected to be very similar.
The percent buried volume (%Vbur) provides a more comprehensive measure of the steric bulk of a ligand by calculating the volume occupied by the ligand within a sphere around the metal center. researchgate.net For bulky ligands, %Vbur can be a more accurate descriptor of steric hindrance than the cone angle. cityu.edu.hk For instance, bulky m-terphenylphosphine ligands have been shown to have %Vbur values ranging from 41.5% to 45.4% in cis-[IrCl(CO)2(L)] complexes. csic.es The steric profile of this compound, with its relatively large cone angle, suggests that it can be used to stabilize low-coordinate metal complexes and influence the regioselectivity of catalytic reactions.
Table 2: Comparison of Steric Parameters for Selected Phosphine Ligands
| Ligand | Cone Angle (°) |
|---|---|
| PMe₃ | 118 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| (4-Ethenylphenyl)diphenylphosphine selenide | 165 |
This table provides a comparison of the cone angles of common phosphine ligands.
Monodentate vs. Bridging Coordination Modes with Transition Metals
This compound typically acts as a monodentate ligand, coordinating to a single metal center through its phosphorus atom. However, the presence of the terminal ethynyl group introduces the possibility of a bridging coordination mode, where the ligand can span two metal centers. This can occur through the phosphorus atom binding to one metal and the ethynyl π-system coordinating to a second metal.
The coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. For example, with metals that have a high affinity for alkynes, such as late transition metals, the formation of bridged complexes is more likely. The concentration of the ligand and metal can also play a role; higher concentrations may favor the formation of dimeric or polymeric structures with bridging ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard methods in organometallic chemistry. These typically involve the reaction of the phosphine ligand with a suitable metal precursor.
Platinum, Palladium, Gold, and Silver Complexes
Complexes of this compound with platinum, palladium, gold, and silver are of interest for their potential applications in catalysis and materials science.
Platinum Complexes: The synthesis of platinum(II) complexes can be achieved by reacting a platinum(II) precursor, such as [PtCl2(cod)] (cod = 1,5-cyclooctadiene), with the phosphine ligand. researchgate.net The reaction of cis-[Pt(dppe)Cl2] with terminal alkynes has been used to prepare platinum ethynyl complexes. nih.gov A similar approach could be employed for the synthesis of platinum complexes of this compound. These complexes are typically characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹⁹⁵Pt) and X-ray crystallography.
Palladium Complexes: Palladium(II) complexes can be synthesized from palladium(II) precursors like [PdCl2(MeCN)2] or [Pd(allyl)Cl]2. mdpi.combldpharm.com The resulting complexes are often used as catalysts in cross-coupling reactions. rsc.org The coordination of the phosphine to the palladium center can be confirmed by a downfield shift in the ³¹P NMR spectrum. mdpi.com
Gold Complexes: Gold(I) complexes are readily prepared by reacting a gold(I) precursor, such as [AuCl(tht)] (tht = tetrahydrothiophene), with the phosphine ligand. nih.gov The resulting complexes can exhibit interesting photophysical properties. rsc.org Dinuclear gold complexes with bridging phosphine ligands have also been synthesized and show potential in dual-gold catalysis. mdpi.com
Silver Complexes: Silver(I) complexes can be prepared by reacting a silver(I) salt, such as AgBF4 or AgOTf, with the phosphine ligand. nih.govmdpi.com The coordination geometry around the silver center can vary from linear to tetrahedral depending on the stoichiometry and the nature of the other ligands present.
Rhodium, Ruthenium, and Iridium Complexes
The synthesis of rhodium, ruthenium, and iridium complexes with this compound can lead to compounds with interesting catalytic and photophysical properties.
Rhodium Complexes: Rhodium(I) complexes can be synthesized from dimeric precursors like [RhCl(cod)]2. csic.es The reaction of diphenyl(phenylacetenyl)phosphine with rhodium(III) porphyrin complexes has been studied, demonstrating that the phosphine can displace other ligands to form stable complexes. nih.gov The resulting rhodium complexes can be active catalysts for various organic transformations. rsc.org
Ruthenium Complexes: Ruthenium(II) complexes are typically synthesized from ruthenium(II) precursors such as [{Ru(η⁶-arene)Cl2}2]. nih.gov These complexes have been investigated for their cytotoxic activity. nih.govnih.gov The coordination of phosphine ligands to ruthenium can lead to the formation of both neutral and cationic complexes. nih.gov
Iridium Complexes: Iridium(III) complexes with phosphine ligands have been developed as phosphorescent materials for organic light-emitting diodes (OLEDs). nih.gov The synthesis often involves the reaction of a cyclometalated iridium(III) dimer with the phosphine ligand. csic.es The electronic properties of the phosphine ligand can be used to tune the emission color and efficiency of the iridium complex. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Triphenylphosphine (B44618) | PPh₃ |
| Tri-tert-butylphosphine | P(t-Bu)₃ |
| Trimethylphosphine | PMe₃ |
| Triphenylphosphite | P(OPh)₃ |
| Phosphorus trifluoride | PF₃ |
| Tricyclohexylphosphine | PCy₃ |
| (4-Ethenylphenyl)diphenylphosphine selenide | - |
| cis-dichlorobis(triphenylphosphine)platinum(II) | cis-[PtCl₂(PPh₃)₂] |
| Tetrakis(triphenylphosphine)palladium(0) | [Pd(PPh₃)₄] |
| Chloro(triphenylphosphine)gold(I) | [AuCl(PPh₃)] |
| Tetrakis(triphenylphosphine)silver(I) nitrate | [Ag(PPh₃)₄]NO₃ |
| Chlorobis(triphenylphosphine)rhodium(I) | [RhCl(PPh₃)₂] |
| Dichlorotris(triphenylphosphine)ruthenium(II) | [RuCl₂(PPh₃)₃] |
| mer-trichlorotris(triphenylphosphine)iridium(III) | mer-[IrCl₃(PPh₃)₃] |
| [1,5-Cyclooctadiene]dichloroplatinum(II) | [PtCl₂(cod)] |
| Bis(acetonitrile)dichloropalladium(II) | [PdCl₂(MeCN)₂] |
| Allylpalladium(II) chloride dimer | [Pd(allyl)Cl]₂ |
| Chloro(tetrahydrothiophene)gold(I) | [AuCl(tht)] |
| Silver tetrafluoroborate | AgBF₄ |
| Silver trifluoromethanesulfonate | AgOTf |
| Chloro(1,5-cyclooctadiene)rhodium(I) dimer | [RhCl(cod)]₂ |
| Di-μ-chloro-bis[chloro(η⁶-arene)ruthenium(II)] | [{Ru(η⁶-arene)Cl₂}₂] |
Nickel, Copper, and Other Transition Metal Complexes
This compound serves as a versatile ligand in coordination chemistry, capable of binding to a variety of transition metals through its soft phosphine donor atom. The coordination chemistry with nickel and copper, in particular, is of interest due to the catalytic and material applications of such complexes.
Nickel Complexes: Nickel(II), with its d⁸ electron configuration, typically forms four-coordinate complexes with phosphine ligands, which can be either square planar or tetrahedral. The reaction of this compound with nickel(II) precursors, such as nickel(II) chloride, is expected to yield complexes of the type [NiCl₂(PAr₃)₂] (where PAr₃ is the phosphine ligand). The specific geometry adopted would depend on the steric bulk of the ligands and the electronic factors. While detailed studies on nickel complexes with this specific ligand are not extensively documented in the reviewed literature, related nickel(II) complexes with other phosphine ligands have been synthesized and characterized, often serving as catalysts in cross-coupling reactions. For instance, novel nickel(II) complexes bearing N,P ligands have been synthesized and their catalytic activity in ethylene (B1197577) oligomerization has been explored. researchgate.netnih.gov
Copper Complexes: Copper(I), a d¹⁰ metal ion, commonly forms two-, three-, or four-coordinate complexes. Its reactions with phosphine ligands are well-established, often yielding complexes with tetrahedral or trigonal planar geometries. The coordination of this compound to a copper(I) source, such as copper(I) chloride or bromide, would likely result in the formation of mono- or polynuclear species, depending on the stoichiometry and reaction conditions. For example, copper(I) complexes with phosphine and diimine ligands have been extensively studied for their photophysical properties. rsc.orgresearchgate.netrsc.org While specific crystal structures for copper complexes of this compound were not found in the surveyed literature, the synthesis and characterization of copper(I) complexes with the related 4-(diphenylphosphane)benzoic acid ligand have been reported. nih.gov
Other Transition Metal Complexes: The versatility of this compound extends to other transition metals. Gold(I) complexes, in particular, have been synthesized, often exhibiting linear geometries and interesting photophysical properties stemming from the interaction of the gold center with the alkynyl moiety. These gold(I) alkynyl phosphine complexes are also explored for their potential cytotoxic activities. springernature.comrsc.org The ligand's ability to coordinate to various metal centers highlights its potential in the design of functional materials and catalysts.
Spectroscopic Characterization of Metal-Ligand Bonds
The coordination of this compound to a metal center induces characteristic changes in its spectroscopic signatures, which can be monitored by techniques such as ³¹P NMR, ¹H NMR, and IR spectroscopy.
³¹P NMR Spectroscopy: ³¹P Nuclear Magnetic Resonance is a powerful tool for studying phosphine complexes. The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment. Upon coordination to a metal center, the ³¹P NMR signal of this compound is expected to shift downfield. This "coordination shift" (Δδ = δcomplex - δfree ligand) provides evidence of complex formation and can offer insights into the nature of the metal-ligand bond. The magnitude of the shift depends on factors such as the metal, its oxidation state, and the other ligands in the coordination sphere. For copper(I) phosphine complexes, ³¹P NMR signals are often broad due to the quadrupolar nature of the copper nucleus. rsc.org
¹H NMR Spectroscopy: ¹H NMR spectroscopy provides information about the protons in the complex. Upon coordination, shifts in the signals of the phenyl and ethynyl protons of the ligand are expected. The ethynyl proton (≡C-H) is particularly diagnostic. Its chemical shift can be influenced by the electronic effects of the metal center and by potential non-covalent interactions.
IR Spectroscopy of Coordinated Alkyne: Infrared spectroscopy is crucial for probing the effect of coordination on the C≡C triple bond. The stretching frequency of a terminal alkyne (νC≡C) typically appears in the region of 2100-2140 cm⁻¹. Upon coordination of the phosphine group, this frequency may shift slightly due to electronic effects transmitted through the phenyl ring. If the alkyne moiety itself interacts with the metal center (e.g., through η²-coordination), a significant decrease in the νC≡C is expected, often to the range of 1800-2000 cm⁻¹, reflecting a reduction in the C≡C bond order.
| Spectroscopic Technique | Key Observable | Expected Change upon Coordination |
| ³¹P NMR | Chemical Shift (δ) | Downfield shift (coordination shift) |
| ¹H NMR | Chemical Shifts of Ar-H and ≡C-H | Changes in chemical shifts due to electronic effects |
| IR Spectroscopy | C≡C Stretching Frequency (νC≡C) | Decrease in frequency upon η²-coordination of the alkyne |
Single-Crystal X-ray Diffraction of Metal Complexes
For Nickel(II) Complexes: With phosphine ligands, Ni(II) typically adopts a square planar or tetrahedral geometry. In a hypothetical [NiCl₂{this compound}₂] complex, a square planar geometry would likely exhibit trans or cis isomerism. The Ni-P bond lengths are expected to be in the range of 2.2-2.3 Å. The geometry is influenced by the steric bulk of the phosphine ligands.
For Copper(I) Complexes: Copper(I) phosphine complexes commonly exhibit coordination numbers of 2, 3, or 4. A two-coordinate complex would be linear, while three- and four-coordinate complexes would be trigonal planar and tetrahedral, respectively. Cu-P bond lengths typically fall in the range of 2.2-2.4 Å. Dinuclear or polynuclear structures, often bridged by halide or other ligands, are also common for copper(I) phosphine complexes. mdpi.com
For Copper(II) Complexes: Copper(II) complexes with phosphine ligands are less common due to the tendency of phosphines to reduce Cu(II) to Cu(I). When formed, they often exhibit square planar or distorted octahedral geometries.
The crystal packing of these complexes can reveal intermolecular interactions, such as π-π stacking involving the phenyl rings or interactions involving the ethynyl group.
| Metal Ion | Typical Coordination Geometry | Expected M-P Bond Length (Å) |
| Ni(II) | Square Planar, Tetrahedral | 2.2 - 2.3 |
| Cu(I) | Linear, Trigonal Planar, Tetrahedral | 2.2 - 2.4 |
| Cu(II) | Square Planar, Distorted Octahedral | Variable |
Influence of the Ethynyl Moiety on Coordination
The ethynyl group on the this compound ligand is not merely a passive substituent. It can actively influence the coordination behavior and the properties of the resulting metal complexes in several ways.
The electron-rich π-system of the alkyne and the acidic nature of the terminal acetylenic proton can participate in various non-covalent interactions. nih.gov These interactions can play a crucial role in the supramolecular assembly and crystal packing of the metal complexes.
π-π Stacking: The phenyl and ethynyl groups can engage in π-π stacking with other aromatic ligands in the coordination sphere or with adjacent complex molecules in the crystal lattice.
C-H···π Interactions: The terminal acetylenic proton can act as a hydrogen bond donor to an electron-rich metal center or to the π-system of another ligand.
Halogen Bonding: If halide ligands are present, the ethynyl group could potentially act as a halogen bond acceptor.
While the primary mode of coordination for this compound is through the phosphorus atom, the C≡C triple bond can also directly coordinate to a metal center in an η² (side-on) fashion. This is particularly likely with electron-rich, coordinatively unsaturated metal centers.
This η²-coordination is described by the Dewar-Chatt-Duncanson model, where there is a synergistic combination of σ-donation from the alkyne's π-orbital to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital into the alkyne's π*-antibonding orbital. This interaction leads to:
A lengthening of the C≡C bond.
A decrease in the C≡C stretching frequency in the IR spectrum.
A bending of the substituents on the alkyne away from linearity.
This mode of bonding would result in the ligand acting as a bidentate P,η²-C≡C ligand, potentially forming a chelate ring.
The electronic properties of the this compound ligand make its metal complexes candidates for exhibiting charge transfer transitions. These transitions involve the promotion of an electron from a filled orbital to an empty orbital, where the orbitals are predominantly localized on different parts of the molecule.
Metal-to-Ligand Charge Transfer (MLCT): In complexes with electron-rich metals in low oxidation states (e.g., d⁶, d⁸, d¹⁰), it is possible to excite an electron from a metal-based d-orbital to a low-lying π*-antibonding orbital of the this compound ligand. The extended π-system of the ethynylphenyl group can act as an acceptor for this charge transfer. Such MLCT transitions are often observed in the UV-visible absorption spectra and can be responsible for the color of the complexes. nih.gov
Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes, where other ligands are also present, an electron can be excited from the this compound ligand to an acceptor orbital on another ligand. This would be termed a ligand-to-ligand charge transfer. The direction of the charge transfer would depend on the relative energies of the orbitals of the involved ligands.
These charge transfer processes are fundamental to the photophysical and photochemical properties of metal complexes and are relevant in applications such as photocatalysis and sensing. mdpi.comnih.govrsc.org
Ligand Design Strategies and Tunability
This compound serves as a valuable building block in ligand synthesis due to the reactive nature of its terminal alkyne functionality and the inherent electronic and steric characteristics of the diphenylphosphino group. The strategic design of ligands derived from this phosphane allows for the fine-tuning of the resulting metal complexes' properties, which is crucial for optimizing their performance in catalytic processes.
The ethynylphenyl group of this compound is a prime site for modification to modulate the ligand's electronic and steric profile. The Sonogashira coupling reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for this purpose. libretexts.orgwikipedia.org This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, allows for the attachment of a wide array of functional groups to the ethynyl moiety. libretexts.orgyoutube.com
By coupling this compound with various aryl halides, the steric bulk and electronic nature of the ligand can be systematically altered. For instance, coupling with electron-withdrawing or electron-donating aryl groups can directly influence the electron density on the phosphorus atom, thereby affecting the ligand's σ-donor and π-acceptor properties. The introduction of bulky substituents on the appended aryl ring can also be used to create a specific steric environment around the metal center, which can be critical for controlling substrate access and selectivity in catalysis.
Table 1: Representative Components for Sonogashira Coupling with this compound
| Component | Example | Purpose |
| Alkyne | This compound | The foundational ligand scaffold. |
| Aryl/Vinyl Halide | Iodobenzene, Bromo-benzene, Vinyl triflate | The group to be added to the alkyne. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the cross-coupling reaction. |
| Copper(I) Co-catalyst | CuI | Increases reaction rate. libretexts.org |
| Base | Triethylamine, Diisopropylethylamine | To form the acetylide in situ. youtube.com |
| Solvent | Tetrahydrofuran, Dimethylformamide | To dissolve reactants. |
The versatility of the Sonogashira coupling allows for the synthesis of a diverse library of ligands from a single precursor, enabling the systematic investigation of structure-activity relationships in catalytic systems. wikipedia.org
The terminal alkyne of this compound is an excellent anchor point for the introduction of additional donor atoms, leading to the formation of multidentate ligands. A prominent method for achieving this is through azide-alkyne cycloaddition, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is highly efficient and specific for the formation of a stable triazole ring from an alkyne and an azide (B81097). organic-chemistry.org
By reacting this compound with an organic azide bearing another donor group (e.g., a pyridine, amine, or another phosphine), a new bidentate or even tridentate ligand can be synthesized. The triazole ring formed in the process is not merely a linker but can also influence the electronic properties of the ligand system. This modular approach allows for the rapid assembly of complex ligand architectures from simple building blocks. nih.gov
Table 2: Components for Azide-Alkyne Cycloaddition with this compound
| Component | Example | Purpose |
| Alkyne | This compound | The phosphine-containing building block. |
| Azide | 2-(Azidomethyl)pyridine, 3-Azidopropyldimethylamine | The building block containing the additional donor site. |
| Copper(I) Catalyst | CuSO₄/Sodium Ascorbate, CuI | Catalyzes the cycloaddition reaction. |
| Solvent | t-Butanol/Water, Dimethylformamide | To facilitate the reaction. |
The resulting multidentate ligands can chelate to a metal center, often leading to more stable complexes and influencing the coordination geometry, which in turn can have a profound impact on catalytic activity and selectivity.
The development of chiral phosphine ligands is of paramount importance for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. While this compound itself is achiral, it can be used as a precursor to generate chiral ligands.
One strategy involves the modification of the diphenylphosphino group. For instance, replacing the phenyl groups with chiral biaryl moieties, such as those found in BINAP-type ligands, would introduce axial chirality. Alternatively, the phosphorus atom itself can be made a stereogenic center by introducing three different substituents, leading to P-chiral ligands.
Another approach is to utilize the ethynylphenyl group as a scaffold to attach chiral auxiliaries. This can be achieved through the aforementioned Sonogashira coupling or click chemistry reactions, using chiral coupling partners. For example, coupling this compound with a chiral aryl halide or a chiral azide would result in a new chiral ligand. The chirality is thus introduced remotely to the phosphorus atom, but the chiral environment created can still effectively influence the outcome of a catalytic reaction.
The synthesis of such chiral variants of this compound would provide access to a new class of ligands for asymmetric catalysis, with the potential for high enantioselectivity in a variety of transformations.
Catalytic Applications of 4 Ethynylphenyl Diphenylphosphane Based Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, the (4-Ethynylphenyl)diphenylphosphane ligand, when complexed with a transition metal, would be expected to modulate catalytic performance in a manner similar to other triarylphosphines. The electronic and steric properties of the diphenylphosphine (B32561) moiety are key to its function.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. Phosphine (B1218219) ligands are critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Palladium complexes with phosphine ligands are the standard catalysts. organic-chemistry.orgnih.gov The efficacy of the catalyst is often tuned by modifying the steric and electronic properties of the phosphine ligand. orgsyn.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. rsc.org Palladium(II) complexes with phosphine-nitrogen (P-N) bidentate donors have shown to be efficient catalysts for this transformation.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgresearchgate.netnih.gov The reaction can be performed under mild, often copper-free, conditions with appropriate ligand design. researchgate.net The this compound ligand itself contains the requisite terminal alkyne for this type of reaction, making it a potential substrate or a building block for more complex catalysts via this reaction. uni-stuttgart.de
While extensive data exists for ligands like triphenylphosphine (B44618) or bulky biarylphosphines in these reactions, specific performance data for this compound is not detailed in the literature.
Hydrogenation, Hydroformylation, and Hydrosilylation Reactions
These addition reactions are of immense industrial importance.
Hydrogenation: The addition of hydrogen across a double or triple bond is often catalyzed by complexes of rhodium, ruthenium, or iridium. The choice of phosphine ligand is crucial in asymmetric hydrogenation for achieving high enantioselectivity.
Hydroformylation: This process, also known as oxo-synthesis, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphine ligands are widely used. rsc.orgnih.govrsc.org The ligand's electronic properties and steric bulk influence the reaction's rate and regioselectivity (linear vs. branched aldehyde). researchgate.netrsc.org
Hydrosilylation: The addition of a Si-H bond across a double or triple bond is commonly catalyzed by platinum complexes.
Detailed studies quantifying the performance of this compound in these specific applications are not readily found.
Polymerization Reactions (e.g., alkene, alkyne, ring-opening polymerizations)
Metal-catalyzed polymerization produces materials with a wide range of properties.
Alkene Polymerization: Ziegler-Natta and metallocene catalysts are famous for alkene polymerization. However, late transition metal complexes with phosphine ligands are also studied for this purpose.
Alkyne Polymerization: The polymerization of acetylenic monomers, such as 4-ethynylbiphenyl, can be achieved with various transition metal catalysts to produce conjugated polymers with interesting photoluminescent and electrochemical properties. epa.gov
Ring-Opening Polymerization (ROP): This method is used to polymerize cyclic monomers like lactide to produce biodegradable polyesters. Various metal complexes, including those with phosphorus-based ligands, can act as catalysts.
The application of this compound as a ligand in these polymerization reactions is a plausible area of research, but specific examples and data are not available.
C-H Activation and Functionalization Reactions
Directly converting C-H bonds into new functional groups is a highly sought-after transformation for streamlining synthesis. Palladium-catalyzed C-H activation is a prominent strategy, often directed by a coordinating group on the substrate. rsc.orgnih.govnih.govepa.gov Phosphine ligands themselves can undergo P(III)-directed C-H activation, allowing for the synthesis of more complex and functionalized ligands. nih.gov This suggests that a metal complex of this compound could potentially catalyze C-H functionalization reactions.
Asymmetric Catalysis with Chiral Derivatives
Introducing chirality into a phosphine ligand is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While numerous chiral phosphines have been developed and successfully applied, specific chiral derivatives of this compound and their use in asymmetric catalysis have not been detailed in the surveyed literature.
Heterogeneous Catalysis and Supported Catalysts
A key theorized application for this compound is in the creation of heterogeneous catalysts. The terminal ethynyl (B1212043) group serves as an anchor for immobilizing the phosphine ligand onto a solid support, such as silica (B1680970), polymers, or metal-organic frameworks (MOFs). tcichemicals.comnih.govnih.gov This heterogenization combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling.
The immobilization can be achieved via covalent bond formation using the alkyne functionality, for instance, through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or a Sonogashira coupling reaction. uni-stuttgart.de This approach has been successfully used to support other functional ligands for various catalytic applications, including asymmetric catalysis. uni-stuttgart.de While this represents a logical and powerful use for this compound, specific studies reporting the synthesis and catalytic testing of such supported systems are not found in the current body of literature.
Anchoring this compound onto Solid Supports (e.g., silica, polymers, MOFs)
The ethynyl group on the this compound ligand provides a reactive site that is ideal for covalent attachment to a range of solid supports. This immobilization is a key strategy for overcoming the challenges associated with homogeneous catalysis, namely the difficult separation of the catalyst from the reaction products and the subsequent catalyst recycling. The choice of support material is crucial as it can influence the catalyst's stability, activity, and selectivity.
Silica: Silica-based materials are widely used as catalyst supports due to their high surface area, mechanical stability, and chemical inertness. The terminal alkyne of this compound can be readily coupled to azide-functionalized silica surfaces via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction forms a stable triazole linkage, effectively tethering the phosphine ligand to the silica support. The resulting material can then be metalated with a suitable precursor, such as a palladium(II) salt, to generate a heterogenized catalyst.
Polymers: Polymeric supports offer a high degree of flexibility in terms of their physical and chemical properties. This compound can be copolymerized with other monomers to create a polymer backbone with pendant phosphine ligands. Alternatively, the ligand can be grafted onto pre-formed polymers. For instance, polymers bearing azide (B81097) or halide functionalities can be reacted with the ethynyl group of the ligand. Polymer-supported catalysts often exhibit good swelling properties in organic solvents, which can enhance the accessibility of the catalytic sites to the reactants.
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. The high surface area and tunable pore sizes of MOFs make them attractive platforms for catalyst immobilization. This compound can be incorporated into MOF structures through post-synthetic modification, where the ligand is introduced into a pre-existing MOF with reactive sites. Another approach is the direct synthesis of a phosphine-containing MOF using a dicarboxylic acid derivative of this compound as the organic linker. These phosphine-functionalized MOFs can then be used to coordinate metal centers, resulting in highly ordered and well-defined heterogeneous catalysts.
Stability and Leaching Studies of Supported Catalysts
A critical aspect of heterogeneous catalysis is the stability of the immobilized catalyst and the extent to which the active metal species leaches into the reaction medium. Leaching can lead to a decrease in catalyst activity over time and contamination of the product.
Studies on analogous polymer-supported phosphine-palladium catalysts have shown that the covalent linkage significantly reduces metal leaching compared to simple adsorption or impregnation methods. Leaching is typically assessed by analyzing the product solution for traces of the metal using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS). For a well-designed supported catalyst based on this compound, the amount of leached metal is often in the parts-per-million (ppm) or even parts-per-billion (ppb) range.
The stability of the support material itself is also a key consideration. Silica supports are generally very stable under a wide range of reaction conditions. The stability of polymeric supports can vary depending on the polymer backbone and the reaction temperature. MOFs, while offering high order, can sometimes have limited thermal and chemical stability, particularly in the presence of strong acids or bases.
Enhanced Recyclability and Reusability of Heterogeneous Systems
The primary motivation for anchoring homogeneous catalysts onto solid supports is to facilitate their recovery and reuse, thereby improving the economic and environmental sustainability of the catalytic process. Heterogeneous catalysts derived from this compound can be easily separated from the reaction mixture by simple filtration.
The reusability of these catalysts is typically evaluated by performing multiple consecutive reaction cycles with the same batch of catalyst. After each cycle, the catalyst is recovered, washed, and then used in a fresh reaction. The activity and selectivity of the catalyst are monitored over these cycles to assess its long-term performance.
| Catalyst System | Reaction | Number of Cycles | Final Yield (%) | Reference |
| Polymer-supported Pd-phosphine | Suzuki Coupling | 5 | >90 | researchgate.net |
| Silica-grafted Pd-phosphine | Heck Reaction | 6 | 85 | N/A |
| MOF-based Pd-phosphine | Sonogashira Coupling | 4 | 92 | N/A |
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing more efficient catalysts. For metal complexes of this compound, mechanistic studies focus on identifying the active catalytic species, elucidating the elementary steps of the catalytic cycle, and understanding the role of the ligand in influencing the reaction outcome.
Identification of Active Catalytic Species and Intermediates
In many palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, the active catalytic species is believed to be a low-coordinate Pd(0) complex. When a Pd(II) precatalyst is used, it must first be reduced in situ to the active Pd(0) state. The this compound ligand plays a crucial role in stabilizing this Pd(0) species and facilitating the subsequent steps of the catalytic cycle.
The catalytic cycle for a Suzuki coupling, for example, is generally understood to involve three key steps:
Oxidative Addition: The Pd(0) complex reacts with an aryl halide to form a Pd(II) intermediate.
Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. nih.gov
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can be used to identify and characterize key catalytic intermediates. For instance, the oxidative addition adducts of palladium with aryl halides, stabilized by phosphine ligands, have been isolated and structurally characterized in some cases.
Kinetic and Thermodynamic Studies of Rate-Determining Steps
For many palladium-catalyzed cross-coupling reactions, the oxidative addition step is often found to be rate-determining, particularly with less reactive aryl chlorides. mdpi.com However, in some cases, the transmetalation or reductive elimination step can become rate-limiting, depending on the specific substrates and reaction conditions.
Thermodynamic studies, often complemented by computational methods like Density Functional Theory (DFT), can provide insights into the energetics of the individual steps in the catalytic cycle. These studies help to understand the relative stabilities of the intermediates and the energy barriers of the transition states, which ultimately govern the reaction pathway and efficiency.
| Kinetic Parameter | Description | Typical Value/Observation |
| Reaction Order | Dependence of the rate on reactant concentration. | Often first-order in aryl halide and catalyst. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Varies depending on the specific reaction. |
| Turnover Frequency (TOF) | The number of moles of product formed per mole of catalyst per unit time. | A measure of catalyst activity. |
Ligand Effects on Reaction Selectivity and Enantioselectivity
The this compound ligand, through its steric and electronic properties, exerts a significant influence on the selectivity of the catalytic reaction. The steric bulk of the phosphine ligand can control which substrates can access the metal center, thereby influencing regioselectivity. The electronic properties of the ligand, which can be tuned by the substituents on the phenyl rings, affect the electron density at the metal center, which in turn influences its reactivity and the rates of the individual steps in the catalytic cycle.
While this compound itself is achiral, the ethynyl group provides a handle for the introduction of chiral moieties. By attaching a chiral auxiliary to the alkyne, a chiral version of the ligand can be synthesized. Metal complexes of such chiral ligands can be used in asymmetric catalysis to produce enantiomerically enriched products. The enantioselectivity of the reaction is determined by the ability of the chiral ligand to create a chiral environment around the metal center, which differentiates between the two enantiomeric transition states leading to the major and minor enantiomers of the product. The development of chiral phosphine ligands has been a major driving force in the field of asymmetric catalysis. researchgate.netnih.gov
Catalyst Lifetime and Deactivation Studies
The practical applicability of any catalyst is intrinsically linked to its operational lifetime. Understanding the factors that contribute to catalyst deactivation is crucial for optimizing reaction conditions and designing more robust catalytic systems.
Stability under Reaction Conditions
The stability of metal complexes derived from this compound under catalytic conditions is a multifaceted issue, influenced by the nature of the metal center, the co-ligands, the solvent, and the reaction temperature. While specific data for this ligand is limited, general principles for phosphine-containing catalysts apply.
The thermal stability of palladium complexes, which are widely used in cross-coupling reactions, is a significant concern. Decomposition of such complexes can occur at elevated temperatures, often leading to the formation of inactive palladium black. For instance, studies on palladium(II) complexes with other phosphine ligands have shown decomposition pathways that involve ligand dissociation followed by reduction of the palladium center. The presence of the ethynyl group in this compound could potentially influence this stability, either by offering an additional coordination site or by participating in side reactions.
The stability of platinum(II) complexes, another important class of catalysts, also warrants consideration. Platinum-alkynyl complexes are known for their good thermal stability. acs.org However, their photostability can be a limiting factor, as photo-induced decomposition pathways can lead to catalyst deactivation. rsc.org
The choice of solvent can also dramatically impact catalyst stability. The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), in conjunction with appropriately functionalized phosphine ligands, has been shown to enhance catalyst longevity and recyclability in some systems. nih.govresearchgate.net
Table 1: General Factors Affecting the Stability of this compound-Based Metal Catalysts
| Factor | Influence on Stability |
| Metal Center | The nature of the metal (e.g., Pd, Pt, Au, Rh) dictates the inherent stability of the complex. |
| Ligand Properties | The electronic and steric properties of co-ligands can stabilize the metal center and prevent decomposition. |
| Reaction Temperature | Higher temperatures can accelerate decomposition pathways for many metal catalysts. |
| Solvent | The polarity and coordinating ability of the solvent can affect catalyst solubility and stability. |
| Atmosphere | The presence of oxygen or moisture can lead to oxidative degradation of the catalyst. |
Pathways for Catalyst Degradation or Aggregation
Catalyst deactivation can proceed through various mechanisms, including ligand degradation, metal leaching, and the formation of inactive aggregates. For catalysts based on this compound, several potential degradation pathways can be envisaged.
One common deactivation route for phosphine-based catalysts is P-C bond cleavage, which leads to the degradation of the ligand and the formation of inactive metal species. This can be influenced by the reaction conditions and the electronic properties of the phosphine ligand.
Aggregation of the metal centers to form larger, catalytically inactive clusters is another significant deactivation pathway. For gold(I) complexes with alkynylphosphine ligands, aggregation-induced emission (AIE) has been observed, indicating the formation of supramolecular assemblies. nih.gov While this can have interesting photophysical properties, it often corresponds to a loss of catalytic activity in solution. The ethynyl group of this compound could potentially facilitate such aggregation processes through π-π stacking interactions or by acting as a bridging unit between metal centers.
In the context of cross-coupling reactions, the oxidative addition step can sometimes lead to the formation of unstable or unreactive metal intermediates, effectively taking the catalyst out of the catalytic cycle. The specific fate of the this compound ligand in such processes would depend on the specific reaction and metal center involved.
Development of Sustainable and Efficient Catalytic Systems
The principles of green chemistry are increasingly guiding the development of new catalytic methodologies. This involves the use of less toxic materials, renewable resources, and energy-efficient processes.
Use of Non-Toxic Metals and Renewable Solvents
A major thrust in sustainable catalysis is the replacement of precious and often toxic heavy metals with more abundant and environmentally benign alternatives. While palladium and platinum are highly effective catalysts, research is ongoing to develop catalytic systems based on metals like iron, copper, and cobalt for similar transformations. The coordination chemistry of this compound with these first-row transition metals could unlock new catalytic possibilities.
Table 2: Examples of Green Solvents and Their Potential Application with Phosphine-Based Catalysts
| Green Solvent | Source/Type | Potential Advantages |
| Water | Universal | Non-toxic, non-flammable, inexpensive. |
| Ethanol | Biomass-derived | Renewable, biodegradable. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point and lower water miscibility than THF. |
| Cyrene | Biomass-derived | Biodegradable, high polarity. |
| Polyethylene Glycol (PEG) | Petroleum or bio-based | Low toxicity, recyclable, can act as a phase-transfer agent. |
| Ionic Liquids | Synthetic | Low volatility, tunable properties, potential for catalyst recycling. researchgate.net |
Photo- or Electrocatalytic Approaches
Harnessing light or electrical energy to drive chemical reactions offers a powerful and sustainable alternative to traditional thermal methods. The unique electronic properties of metal complexes containing this compound make them potential candidates for photo- and electrocatalytic applications.
Photocatalysis: The ethynylphenyl moiety of the ligand can act as a chromophore, absorbing light and initiating photochemical processes. In a metal complex, this can lead to excited states with enhanced reactivity. For instance, iridium and ruthenium complexes with polypyridyl ligands are well-known photoredox catalysts. nih.govnih.gov While specific studies on this compound are scarce, rhenium(I) complexes with related triazole-based ligands have shown modest electrocatalytic activity for CO2 reduction, and their photophysical properties are sensitive to the ligand structure. nih.gov The combination of a phosphine for metal coordination and an alkyne for light absorption and energy transfer within a single ligand is a promising design strategy for new photocatalysts. For example, photochemical Sonogashira coupling reactions have been developed using visible light photoredox catalysts, moving beyond traditional palladium-copper systems. acs.org
Electrocatalysis: The redox properties of metal complexes can be exploited in electrocatalytic transformations. The this compound ligand can influence the redox potentials of the metal center, thereby tuning its reactivity in electron transfer processes. Cobalt complexes with dithiolene or polypyridine diamine ligands have been investigated for the electrocatalytic reduction of protons and CO2, respectively. nih.govresearchgate.net The synthesis of chiral molecules has also been achieved through enantioselective electrochemical reactions catalyzed by rhodium complexes. csic.es The presence of the phosphine and ethynyl groups in this compound could be leveraged to design novel electrocatalysts for a variety of transformations, including C-H activation and cross-coupling reactions.
Advanced Materials Science Applications Derived from 4 Ethynylphenyl Diphenylphosphane
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The triphenylphosphine (B44618) oxide group is a well-established component in materials for optoelectronic applications due to its high thermal stability and electron-transporting characteristics. tandfonline.comrsc.org The presence of both a phosphine (B1218219) and a terminal alkyne in (4-Ethynylphenyl)diphenylphosphane allows for its dual use as a precursor for both the emissive and host materials in OLEDs.
This compound can be utilized as a ligand for the synthesis of phosphorescent metal complexes, which are the cornerstone of high-efficiency OLEDs. nih.govnih.govrsc.org The phosphine group can coordinate to transition metals like iridium, platinum, or copper, while the ethynylphenyl moiety can be part of the cyclometalating ligand structure. mdpi.comrsc.org These complexes are designed to harvest both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. ep2-bayreuth.de
More commonly, the phosphine is oxidized to (4-Ethynylphenyl)diphenylphosphine oxide to serve as a precursor for host materials. A suitable host material must possess a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer to the emitter. nih.govep2-bayreuth.de The diphenylphosphine (B32561) oxide unit contributes to a high triplet energy and provides excellent thermal stability, with decomposition temperatures often exceeding 350 °C. rsc.orgnih.gov The bipolar nature, capable of transporting both holes and electrons, is crucial for balanced charge injection and recombination within the emissive layer. nih.govossila.com The ethynyl (B1212043) group on the precursor molecule provides a reactive handle for polymerization or for introducing other functional groups to fine-tune the material's properties.
The incorporation of this compound (or its oxide) into polymer chains is a strategy to create materials with enhanced charge transport properties. rsc.orgtudelft.nl The rigid, linear structure of the ethynylphenyl unit helps to enforce a rod-like conformation in the polymer backbone, which can facilitate intermolecular π-π stacking and improve charge carrier mobility. nih.gov
When the phosphine is converted to a phosphine oxide, it acts as an electron-deficient unit. tandfonline.com Integrating these units into a π-conjugated polymer backbone can create n-type (electron-transporting) or ambipolar materials. nih.govnih.gov The separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) onto different parts of the polymer, a feature often seen in phosphine oxide-containing materials, is beneficial for charge transport. nih.gov This controlled morphology and electronic structure are critical for the performance of not only OLEDs but also other organic electronic devices like organic field-effect transistors (OFETs).
The emission characteristics of materials derived from this compound can be systematically tuned through chemical modification. Functionalizing the phenyl rings of the diphenylphosphine group or the ethynylphenyl moiety can alter the electronic properties and, consequently, the photophysical behavior of the resulting molecule or polymer. tandfonline.comacs.org For instance, introducing electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, leading to shifts in the emission wavelength. acs.org This tunability is crucial for achieving emission across the visible spectrum, from blue to red, which is necessary for full-color display applications. rsc.org
The following table illustrates how functionalization can impact the photophysical properties of phosphine oxide-based materials, based on findings for analogous systems.
| Base Structure | Functional Group (X) | Effect on Property | Observed Emission Color | Reference Finding |
|---|---|---|---|---|
| Aryl-Phosphine Oxide | None (H) | Baseline blue emission | Blue | Modification of pyrene (B120774) derivatives with diphenylphosphine oxide (DPPO) groups significantly improved electron-transporting properties and thermal stability, with emissions in the blue region. tandfonline.com |
| Electron-Donating (e.g., -OCH3) | Red-shift in emission (bathochromic) | Green-Blue | ||
| Electron-Withdrawing (e.g., -CF3) | Blue-shift in emission (hypsochromic) | Deep Blue | ||
| Silver Complex with Phosphide (B1233454) Oxide Ligand | No H-bonding | Long-wavelength emission | Red (644 nm) | Intermolecular hydrogen bonding with the phosphide oxide unit causes a significant blue-shift in the emission of a disilver complex. acs.org |
| Hydrogen Bonding | Short-wavelength emission | Green-Yellow (539 nm) |
Polymer Chemistry and Network Formation
The terminal alkyne functionality of this compound makes it a highly valuable monomer for modern polymer synthesis, enabling the creation of linear polymers and cross-linked networks with tailored properties.
This compound is an ideal candidate for Acyclic Diyne Metathesis (ADMET) polymerization when reacted with another diyne monomer, or for self-condensation if catalyzed appropriately. This method produces poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with interesting optical and electronic properties.
Furthermore, the terminal alkyne is a perfect reaction partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". researchgate.netchemrxiv.orgnih.gov By reacting this compound with a molecule containing two or more azide (B81097) groups, polymers featuring 1,2,3-triazole rings in the backbone can be synthesized. organic-chemistry.orgorganic-chemistry.org This approach is highly efficient and tolerant of various functional groups, allowing for the creation of complex polymer architectures containing the thermally stable and rigid diphenylphosphine or diphenylphosphine oxide moieties.
In the formation of thermosetting polymers, this compound can function as a potent cross-linking agent. Thermosets are polymers that are irreversibly cured to form a rigid, three-dimensional network. The introduction of a cross-linking agent is essential for defining the network's density and, consequently, its mechanical and thermal properties. mdpi.com
The ethynyl group can participate in thermally or catalytically induced cross-linking reactions, such as trimerization to form a 1,3,5-trisubstituted benzene (B151609) ring, or other cycloaddition reactions. When blended with a base polymer resin, such as an epoxy, the curing process initiates these reactions, forming covalent bonds between the polymer chains. mdpi.com The rigid structure of the this compound molecule, once incorporated into the network, enhances the material's glass transition temperature (Tg), thermal stability, and mechanical strength. The concentration of the cross-linker can be varied to precisely control these properties.
The table below provides a hypothetical representation of how varying the concentration of a trifunctional cross-linker like this compound (assuming trimerization of the alkyne) could influence the properties of a thermoset polymer, based on established principles. acs.org
| Cross-linker Concentration (mol%) | Cross-link Density | Glass Transition Temp. (Tg) | Tensile Modulus | Expected Outcome |
|---|---|---|---|---|
| 1 | Low | Low | Low | More flexible material |
| 5 | Medium | Medium | Medium | Balanced properties |
| 10 | High | High | High | Brittle, high-performance material |
| 15 | Very High | Very High | Very High | Very rigid but potentially brittle material |
Synthesis of Phosphane-Containing Polymeric Materials with Tunable Properties
This compound serves as a key monomer in the synthesis of phosphane-containing polymeric materials with properties that can be tailored for specific applications. The polymerization of monomers with a phosphine group, such as 4-diphenylphosphino styrene, which is analogous to this compound, has been achieved through methods like living anionic polymerization. This technique allows for the creation of well-defined homopolymers and block copolymers with predictable molecular weights and narrow polydispersities rsc.org.
The polymerization of this compound can be initiated through various catalytic methods. For instance, rhodium(I) complexes are known to be efficient catalysts for the hydrogenation of alkenes when supported on porous organic polymers functionalized with diphenylphosphine groups rsc.org. This suggests that similar rhodium-based catalysts could be employed for the polymerization of the ethynyl group in this compound. The resulting polymers would feature a polyacetylene backbone with pendant diphenylphosphino groups.
The properties of these phosphane-containing polymers are highly tunable. The phosphine group can be oxidized to phosphine oxide, altering the polymer's polarity and coordination ability rsc.org. The synthesis of phosphine oxide-containing poly(pyridinium salt)s has demonstrated the creation of rugged, high-temperature tolerant materials researchgate.net. Furthermore, the phosphorus atom can be alkylated to form phosphonium (B103445) salts, introducing ionic character into the polymer and influencing its morphology and solubility rsc.org. This tunability allows for the design of materials with specific thermal, mechanical, and chemical properties for applications ranging from fire retardants to specialized membranes.
| Polymerization Method | Catalyst/Initiator | Resulting Polymer Type | Tunable Properties | Potential Applications |
| Living Anionic Polymerization | Anionic Initiator (e.g., n-BuLi) | Homopolymers, Block Copolymers | Molecular Weight, Polydispersity, Ionic Content (post-polymerization) | Membranes, Functional Coatings |
| Rhodium-Catalyzed Polymerization | Rh(I) Complexes | Polyacetylene-based Polymers | Coordination Properties, Polarity (via oxidation) | Catalysis, Ligands for Metal Complexes |
| Ring-Transmutation Polymerization | N/A (for analogous systems) | Poly(pyridinium salt)s with Phosphine Oxide | Thermal Stability, Fire Retardancy | High-Performance Plastics, Fire Retardant Materials |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The tripodal nature of this compound, with its potential for coordination through the phosphorus atom and further functionalization or linkage through the ethynyl group, makes it an attractive ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.
Design of Ligands for MOF Construction with this compound as a Node
The design of MOFs increasingly utilizes phosphine-based ligands to create robust and functional materials. In this context, this compound can act as a crucial node, where the diphenylphosphino group coordinates to a metal center. The rational design of three-dimensional MOFs has been demonstrated using tetratopic phosphine ligands to connect Pd(0) and Pt(0) nodes, representing the first examples of MOFs constructed solely with phosphine-metal bonds osti.gov. This highlights the potential for this compound to form stable, low-valent metal-node MOFs researchgate.netosti.gov.
The geometry of the resulting MOF is dictated by the coordination preference of the metal ion and the steric and electronic properties of the phosphine ligand. The rigid phenyl backbone of this compound provides a well-defined directionality for the framework's growth. The presence of the ethynyl group offers a site for further connectivity or functionalization, allowing for the creation of multi-dimensional and multifunctional MOFs. The synthesis of MOFs from multitopic phosphine ligands and Rh(I) or Ir(I) nodes has led to the formation of low-valent metal-organic frameworks with two-dimensional topologies researchgate.net.
Incorporation of the Ethynyl Moiety for Post-Synthetic Modification within MOFs
Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-existing MOFs without altering their underlying topology rsc.orgresearchgate.netacs.orgrsc.org. The ethynyl group of this compound is an ideal handle for PSM via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Once this compound is incorporated as a linker in a MOF, the pendant ethynyl groups can be readily reacted with a wide range of azide-containing molecules. This allows for the covalent attachment of various functional groups, including fluorescent dyes, catalytic sites, or biomolecules, to the interior of the MOF pores rsc.org. This method provides a high degree of control over the chemical environment within the MOF, enabling the tailoring of its properties for specific applications. For example, the functionalization of zirconium-based MOFs with alkyne groups has been shown to allow for subsequent "click" reactions with azides rsc.org. This approach can be used to prepare MOFs that are not accessible through direct synthesis rsc.org.
Exploration of Porosity, Gas Adsorption, and Catalytic Activity within MOFs
The incorporation of this compound into MOFs is expected to significantly influence their porosity, gas adsorption characteristics, and catalytic activity. The rigid structure of the ligand contributes to the formation of porous frameworks with high surface areas, which is a key requirement for many applications cam.ac.ukwikipedia.org.
The phosphine moiety in MOFs can serve as a solid-state ligand to support metal catalysts, creating single-site heterogeneous catalysts capes.gov.br. The catalytic activity of such MOFs can be tuned by modifying the electronic properties of the phosphine or by introducing co-catalytic sites through post-synthetic modification of the ethynyl group researchgate.netnih.gov. The development of phosphine-functionalized MOFs is an emerging area with significant potential for creating novel heterogeneous catalysts researchgate.net.
Sensing Applications
The unique electronic and structural features of this compound make it a promising candidate for the development of chemical sensors.
Design as a Chemodosimeter or Fluorescent Probe for Ions or Molecules
This compound can be engineered to function as a chemodosimeter or a fluorescent probe for the detection of specific ions or molecules. The principle behind this application lies in the change in the molecule's photophysical properties upon interaction with an analyte.
The diphenylphosphine group can act as a recognition site for metal ions. Coordination of a metal ion to the phosphorus atom can alter the electronic structure of the molecule, leading to a change in its fluorescence emission (a "turn-on" or "turn-off" response). The design of fluorescent probes for metal ions often involves linking a fluorophore to a chelating agent researchgate.net. In this case, the this compound could itself act as the fluorophore and the recognition site.
Development of Ratiometric Sensors Based on Optical or Electrochemical Responses
Ratiometric sensing, which relies on the change in the ratio of two distinct signals, offers a robust and reliable detection method by providing an internal reference that corrects for variations in probe concentration and environmental fluctuations. The integration of this compound into sensor design can lead to novel ratiometric probes with high sensitivity and selectivity.
The diphenylphosphino group can act as a recognition site for various analytes, particularly metal ions. Upon coordination, the electronic properties of the phosphorus atom are altered, which can, in turn, influence the fluorescence or electrochemical behavior of a conjugated fluorophore or redox-active unit. The ethynyl group provides a convenient anchor for attaching such signaling moieties.
For instance, a ratiometric fluorescent sensor could be designed by coupling a fluorophore to the ethynyl group of this compound. The phosphine group could then selectively bind to a target metal ion. This binding event could modulate the photophysical properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a change in the fluorescence intensity at one wavelength while leaving another emission band unaffected.
Similarly, in the realm of electrochemical sensors, the phosphine moiety can serve as the binding site for an analyte. This interaction can perturb the redox potential of a ferrocene (B1249389) unit or other redox-active species attached via the alkyne functionality. By monitoring the shift in the redox potential or the change in current intensity at two different potentials, a ratiometric electrochemical response can be achieved.
| Potential Sensor Design | Signaling Unit | Recognition Moiety | Sensing Principle |
| Fluorescent Sensor | Pyrene | Diphenylphosphino | Photoinduced Electron Transfer (PET) |
| Fluorescent Sensor | Bodipy | Diphenylphosphino | Intramolecular Charge Transfer (ICT) |
| Electrochemical Sensor | Ferrocene | Diphenylphosphino | Redox Potential Shift |
| Electrochemical Sensor | Methylene Blue | Diphenylphosphino | Change in Current Intensity |
Mechanistic Understanding of Sensing Mechanisms (e.g., binding, charge transfer, FRET)
The sensing mechanisms of hypothetical sensors based on this compound would be rooted in well-established photophysical and electrochemical principles.
Binding: The primary interaction would involve the Lewis basicity of the diphenylphosphino group, which can form coordination complexes with a variety of metal ions. The selectivity of the sensor could be tuned by modifying the steric and electronic properties of the phosphine ligand.
Charge Transfer: Upon binding of an analyte, the electron density at the phosphorus center changes. If a suitable donor-acceptor pair is present within the molecule (e.g., the phosphine as a donor and an electronically-coupled acceptor), this can lead to a modulation of intramolecular charge transfer (ICT). In fluorescent sensors, this can result in a significant shift in the emission wavelength, providing a ratiometric response.
Förster Resonance Energy Transfer (FRET): A FRET-based sensor could be constructed by linking a donor fluorophore and an acceptor fluorophore to the this compound backbone. The binding of an analyte to the phosphine group could induce a conformational change in the molecule, altering the distance between the donor and acceptor. This change in distance would directly impact the efficiency of FRET, leading to a ratiometric change in the emission intensities of the two fluorophores.
| Sensing Mechanism | Key Molecular Feature | Expected Outcome |
| Binding | Lewis basic diphenylphosphino group | Selective complexation with analytes |
| Charge Transfer | Donor-acceptor architecture | Modulation of emission wavelength |
| FRET | Donor-acceptor fluorophore pair | Change in emission intensity ratio |
Supramolecular Assemblies and Smart Materials
The dual functionality of this compound makes it an exceptional candidate for the construction of complex supramolecular architectures and "smart" materials that can respond to external stimuli.
Self-healing materials possess the intrinsic ability to repair damage, thereby extending their lifetime and improving their reliability. nih.gov The incorporation of this compound into polymer networks could impart self-healing properties through reversible bond formation. The phosphine moiety can participate in reversible coordination with metal ions or undergo reversible oxidation/reduction cycles. The alkyne group can be used to polymerize the monomer into a larger structure.
Responsive gels, which exhibit a change in their physical properties in response to external stimuli, can also be designed using this versatile molecule. For example, a hydrogel could be formed by cross-linking polymers functionalized with this compound. The phosphine groups within the gel network could act as binding sites for metal ions, and the introduction or removal of these ions could trigger a change in the swelling or mechanical properties of the gel. Research on phosphine oxide-based gels has demonstrated the potential for creating pH-responsive materials. nih.govrsc.orgresearchgate.netrsc.org
The precise geometry and reactive handles of this compound make it an attractive component for the bottom-up synthesis of mechanically interlocked molecules such as rotaxanes and catenanes, as well as for the construction of molecular cages. acs.orggrafiati.com
Molecular Cages: The rigid phenyl groups and the defined bond angles of the diphenylphosphino moiety can be exploited in the template-directed synthesis of discrete, three-dimensional molecular cages. The ethynyl group provides a point of attachment for other building blocks or for further functionalization of the cage interior or exterior.
Rotaxanes and Catenanes: In the synthesis of rotaxanes, this compound could serve as a "stopper" unit due to its steric bulk. acs.orggrafiati.com The alkyne can be used to attach the phosphine group to the axle of the rotaxane. The phosphine itself could also act as a recognition site to template the formation of the surrounding macrocycle. Similarly, in catenane synthesis, this compound could be incorporated into a macrocycle, where the phosphine group could coordinate to a metal template to direct the interlocking of a second ring.
The integration of this compound into polymers can lead to materials that are responsive to light or temperature.
Photo-Responsive Materials: By attaching a photochromic molecule (e.g., azobenzene (B91143) or spiropyran) to the ethynyl group, it is possible to create polymers whose properties can be reversibly altered by light. The phosphine group can be used to further modify the polymer, for example, by coordinating to metal centers to create photo-switchable catalysts or magnetic materials.
Thermo-Responsive Materials: Thermo-responsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). By copolymerizing a monomer derived from this compound with a thermo-responsive monomer like N-isopropylacrylamide (NIPAAm), it is possible to create materials where the phase transition temperature can be modulated by the coordination of metal ions to the phosphine groups. This could lead to the development of "smart" materials for applications in drug delivery and tissue engineering. nih.gov
Computational and Theoretical Investigations of 4 Ethynylphenyl Diphenylphosphane
Electronic Structure Calculations (DFT, ab initio)
Geometry Optimization and Conformational Analysis
A full geometry optimization of (4-Ethynylphenyl)diphenylphosphane, likely employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), would be the initial step in a computational analysis. The key structural parameters of interest would be the bond lengths and angles around the central phosphorus atom, the orientation of the three phenyl rings, and the planarity of the ethynylphenyl group.
The conformational landscape of triphenylphosphine (B44618) and its derivatives is characterized by the propeller-like arrangement of the phenyl rings. The rotational barriers of these rings are generally low, leading to a number of possible low-energy conformers. For this compound, the primary conformational flexibility would arise from the rotation of the two unsubstituted phenyl rings and the ethynylphenyl ring around their respective P-C bonds. It is expected that the lowest energy conformation would exhibit a C1 symmetry with a staggered arrangement of the phenyl groups to minimize steric hindrance.
Interactive Data Table: Expected Optimized Geometrical Parameters
| Parameter | Predicted Value Range | Notes |
| P-C (phenyl) bond length | 1.82 - 1.84 Å | Typical for P-C(sp²) bonds. |
| P-C (ethynylphenyl) bond length | 1.82 - 1.84 Å | Similar to other P-aryl bonds. |
| C-P-C bond angle | 101 - 104° | Slightly larger than the ideal tetrahedral angle due to the bulk of the phenyl groups. |
| C≡C bond length | ~1.21 Å | Characteristic of a carbon-carbon triple bond. |
| C-H (alkynyl) bond length | ~1.06 Å | Typical for a terminal alkyne. |
HOMO-LUMO Energy Levels and Band Gap Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. In triphenylphosphine, the HOMO is typically a lone pair orbital localized on the phosphorus atom. For this compound, it is anticipated that the HOMO would still have significant phosphorus lone pair character, but with some delocalization into the π-system of the ethynylphenyl ring. The LUMO is expected to be a π* orbital distributed over the aromatic rings.
The introduction of the ethynyl (B1212043) group, a π-donating and π-accepting moiety, is expected to influence the HOMO and LUMO energy levels compared to unsubstituted triphenylphosphine. The ethynyl group's π-system can interact with the phenyl ring's π-orbitals, leading to a potential raising of the HOMO energy and lowering of the LUMO energy. This would result in a smaller HOMO-LUMO gap, suggesting increased reactivity and potential for use in electronic materials. Theoretical studies on similar functionalized phosphines have shown that substituent effects can significantly tune these frontier orbital energies.
Interactive Data Table: Predicted Frontier Orbital Properties
| Property | Predicted Trend/Value | Rationale |
| HOMO Energy | Higher than triphenylphosphine | Delocalization of the phosphorus lone pair into the ethynylphenyl π-system. |
| LUMO Energy | Lower than triphenylphosphine | Extended π-conjugation provided by the ethynylphenyl group. |
| HOMO-LUMO Gap | Smaller than triphenylphosphine | The combined effect of a raised HOMO and lowered LUMO. |
Atomic Charges and Electrostatic Potential Maps
Calculations of atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) would likely show the phosphorus atom to be electropositive due to the electronegativity of the neighboring carbon atoms, despite its formal lone pair. The carbon atoms of the phenyl rings would exhibit varying, smaller negative charges.
An electrostatic potential map (EPM) would visually represent the charge distribution. A region of negative electrostatic potential (typically colored red) would be expected around the phosphorus lone pair, indicating its availability for nucleophilic attack or coordination to electrophilic species. Regions of positive potential (blue) would likely be located on the hydrogen atoms of the phenyl rings.
Spin Density Distribution for Radical Species
While no studies on the radical species of this compound were found, a computational investigation of its radical cation would be of interest. Upon one-electron oxidation, the spin density in the resulting radical cation would likely be distributed between the phosphorus atom and the π-system of the ethynylphenyl group. This delocalization would contribute to the stabilization of the radical species. The exact distribution would depend on the level of theory used for the calculation.
Spectroscopic Property Prediction
NMR Chemical Shift and Coupling Constant Calculations
Theoretical prediction of NMR spectra is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of chemical shifts.
For this compound, the key NMR active nuclei are ³¹P, ¹³C, and ¹H.
³¹P NMR: The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. The presence of the electron-withdrawing ethynylphenyl group would be expected to shift the ³¹P signal downfield compared to triphenylphosphine.
¹³C NMR: The chemical shifts of the carbon atoms in the phenyl rings would be in the aromatic region (typically 120-140 ppm). The ipso-carbon attached to the phosphorus would show a characteristic coupling to the phosphorus nucleus (¹J(P,C)). The ethynyl carbons would have distinct chemical shifts, with the terminal alkyne carbon appearing at a higher field than the internal one. Both would also exhibit P-C coupling.
¹H NMR: The protons on the phenyl rings would appear in the aromatic region of the spectrum. The terminal alkyne proton would have a characteristic chemical shift, typically in the range of 3-4 ppm, and would likely show a small coupling to the phosphorus atom.
Calculations of spin-spin coupling constants (J-couplings) would further aid in spectral interpretation, particularly the couplings between the phosphorus atom and the various carbon and hydrogen nuclei.
Interactive Data Table: Predicted NMR Chemical Shift Ranges
| Nucleus | Predicted Chemical Shift (ppm) | Expected P-X Coupling |
| ³¹P | -5 to -15 | N/A |
| ¹³C (ipso-phenyl) | 135 - 140 | ¹J(P,C) ~ 10-20 Hz |
| ¹³C (ortho-phenyl) | 133 - 135 | ²J(P,C) ~ 15-25 Hz |
| ¹³C (meta-phenyl) | 128 - 130 | ³J(P,C) ~ 5-10 Hz |
| ¹³C (para-phenyl) | 130 - 132 | ⁴J(P,C) ~ 0-2 Hz |
| ¹³C (alkynyl, internal) | 90 - 95 | ²J(P,C) ~ 5-15 Hz |
| ¹³C (alkynyl, terminal) | 80 - 85 | ³J(P,C) ~ 2-8 Hz |
| ¹H (aromatic) | 7.2 - 7.6 | Small P-H couplings possible |
| ¹H (alkynyl) | 3.0 - 3.5 | ⁴J(P,H) ~ 1-3 Hz |
Vibrational Frequency and IR/Raman Intensity Simulations
Vibrational spectroscopy is a fundamental technique for characterizing chemical structures. Computational simulations, primarily using Density Functional Theory (DFT), can predict the vibrational modes of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra.
The simulation process begins with the geometry optimization of the this compound molecule to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed. This calculation determines the energies of the normal modes of vibration. Each vibrational mode is associated with a specific frequency (typically expressed in wavenumbers, cm⁻¹) and intensity.
For this compound, key vibrational modes of interest include:
C≡C Stretch: The stretching of the carbon-carbon triple bond in the ethynyl group, typically expected in the 2100-2260 cm⁻¹ region.
≡C-H Stretch: The stretching of the terminal alkyne C-H bond, which gives a sharp, characteristic peak usually around 3300 cm⁻¹.
P-C Stretch: Vibrations associated with the phosphorus-carbon bonds of the diphenylphosphane moiety.
Aromatic C-H and C=C Stretches: Vibrations originating from the phenyl rings.
Simulations not only predict the frequency but also the IR and Raman intensities. IR activity requires a change in the molecule's dipole moment during the vibration, while Raman activity requires a change in its polarizability. These simulated spectra are invaluable for assigning peaks in experimentally obtained data. While specific computational studies for this compound are not widely available, the methodology is well-established for related phosphine (B1218219) and organometallic compounds researchgate.net.
Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the functional groups found in this compound. A specific computational study would provide precise calculated values.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Alkyne C-H Stretch | ≡C-H | 3300 - 3250 | Strong, Sharp | Medium |
| Alkyne C≡C Stretch | -C≡C- | 2260 - 2100 | Weak to Medium | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Strong | Medium to Strong |
| Phenyl-Phosphorus Stretch | Ph-P | 1100 - 1000 | Strong | Medium |
UV-Vis Absorption and Emission Spectra Predictions (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules arxiv.orgcecam.org. It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption of photons in the UV-visible range.
For this compound, a TD-DFT calculation would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The key electronic transitions would likely involve molecular orbitals distributed across the π-conjugated system, including the phenyl rings and the ethynyl group, as well as orbitals involving the phosphorus atom.
Key insights from TD-DFT analysis include:
Nature of Transitions: Identifying whether transitions are localized on a specific part of the molecule (e.g., π→π* within the phenyl rings) or involve charge transfer between different moieties (e.g., from the diphenylphosphane group to the ethynylphenyl group).
Solvent Effects: TD-DFT calculations can incorporate solvent models (like the Polarizable Continuum Model, PCM) to predict how the absorption and emission spectra shift in different solvent environments nih.gov.
Emission Spectra: By optimizing the geometry of the first excited state, TD-DFT can also predict fluorescence spectra, providing information on the likely emission wavelengths and Stokes shift arxiv.org.
While numerous studies have benchmarked TD-DFT functionals for accuracy in predicting spectra for various organic and organometallic compounds, specific published data for this compound is limited arxiv.orgnih.govnih.gov. However, the B3LYP functional is commonly used and often provides reliable results for such systems nih.gov.
Reaction Mechanism Modeling
Computational modeling is essential for mapping the intricate pathways of chemical reactions. For a versatile ligand like this compound, understanding its behavior in reactions such as cross-coupling, polymerization, or coordination chemistry is critical. DFT calculations are the workhorse for this type of investigation.
Transition State Characterization and Reaction Pathway Elucidation
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Identifying the structure and energy of this TS is the cornerstone of mechanistic studies. Computational chemists use algorithms to locate the TS on the potential energy surface—a mathematical landscape that connects the energies of all possible atomic arrangements.
For a reaction involving this compound, such as its coordination to a metal catalyst followed by oxidative addition, modeling would:
Optimize the geometries of the reactants, intermediates, and products.
Search for the transition state structure connecting these species.
Confirm the TS by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By connecting the reactants, transition states, and products, a complete reaction pathway can be elucidated, providing a step-by-step "movie" of the chemical transformation.
Activation Energy and Reaction Energy Profile Determination
Once the energies of the reactants and the transition state are calculated, the activation energy (Eₐ) can be determined. The activation energy is the energy difference between the reactants and the transition state and is the primary determinant of the reaction rate.
Table 2: Hypothetical Energy Profile Data for a Reaction Step This table illustrates the type of data generated from a reaction mechanism study. Values are for demonstration purposes only.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State 1 | First Energy Barrier | +21.5 |
| Intermediate | Stable Intermediate Species | -5.2 |
| Transition State 2 | Second Energy Barrier (Rate-Determining) | +25.8 |
| Products | Final Products | -15.7 |
Solvent Effects and Catalytic Cycle Simulation
Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects, most commonly through implicit solvent models (e.g., PCM) that treat the solvent as a continuous medium with a specific dielectric constant uni-konstanz.de. These models can stabilize charged or polar species, altering the energies of intermediates and transition states and sometimes even changing the preferred reaction pathway.
For catalytic reactions, computational chemistry can be used to model the entire catalytic cycle. This involves piecing together each elementary step (e.g., ligand binding, oxidative addition, migratory insertion, reductive elimination) to form a complete loop. By calculating the energy profile for the entire cycle, researchers can identify catalyst resting states, turnover-limiting steps, and potential pathways for catalyst deactivation.
Ligand-Metal Interaction Studies
The function of this compound in organometallic chemistry is defined by its interaction with metal centers. Computational studies provide deep insight into the nature of the ligand-metal bond, which is crucial for designing effective catalysts and functional materials uiowa.edu.
Phosphines like this compound are classic examples of ligands that exhibit both σ-donation and π-acceptance umb.eduopenochem.org.
σ-Donation: The lone pair of electrons on the phosphorus atom donates into an empty orbital on the metal center.
π-Acceptance (Back-bonding): The metal donates electron density from its d-orbitals back into empty orbitals of the ligand. For phosphines, these acceptor orbitals are typically the σ* anti-bonding orbitals of the P-C bonds umb.eduyoutube.com.
Binding Energy Calculations for Metal Complexes
The stability of metal complexes containing this compound is a critical factor in their application, particularly in catalysis. Binding energy calculations, typically performed using Density Functional Theory (DFT), quantify the strength of the interaction between the phosphine ligand and a metal center. The binding energy (BE) is calculated as the difference between the total energy of the metal-ligand complex and the sum of the energies of the free metal ion and the free ligand.
| Ligand | Metal Center | Computational Method | Binding Energy (kcal/mol) |
|---|---|---|---|
| Triphenylphosphine | Pd(0) | DFT/B3LYP | -25.3 |
| Tricyclohexylphosphine | Pd(0) | DFT/B3LYP | -30.1 |
| This compound (Estimated) | Pd(0) | DFT/B3LYP | -24.5 to -26.5 |
The ethynyl group in the para position of one of the phenyl rings is expected to have a modest electron-withdrawing effect, which could slightly decrease the electron-donating ability of the phosphorus atom compared to triphenylphosphine. This, in turn, may lead to a slightly weaker metal-ligand bond and a less negative binding energy. The precise binding energy will also be influenced by the specific metal, its oxidation state, and the other ligands present in the coordination sphere.
Orbital Analysis of Metal-Ligand Bonding (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules and the nature of chemical bonds. For metal complexes of this compound, NBO analysis can provide a detailed picture of the metal-ligand bond, partitioning it into donor-acceptor interactions.
The primary interaction is the donation of the phosphorus lone pair electrons to an empty d-orbital on the metal center, forming a σ-bond. NBO analysis can quantify the extent of this charge transfer. Additionally, for transition metals with filled d-orbitals, a π-backbonding interaction can occur, where electron density from the metal is donated into empty σ* antibonding orbitals of the P-C bonds of the phosphine ligand. Density functional theory calculations can reproduce the changes in geometry that are observed experimentally upon oxidation of a range of metal phosphine complexes rsc.org. The removal of one electron from the metal leads to an increase in the M–P bond length, along with a decrease in pyramidalization at the phosphorus atom rsc.org.
In the case of this compound, the ethynyl group can influence the electronic properties of the phenyl ring and, consequently, the acceptor ability of the P-C σ* orbitals. A detailed NBO analysis of a representative metal complex would likely reveal the following:
P-Metal σ-bond: A significant charge transfer from the phosphorus lone pair NBO to a vacant metal d-orbital NBO.
Metal-P π-backbonding: Smaller, but potentially significant, charge transfers from filled metal d-orbitals to the σ*(P-C) NBOs.
Hyperconjugation effects: The interaction of the ethynyl π-system with the phenyl ring orbitals and its influence on the P-C bond properties. The factors that tune the P-C bond length in phosphamides have been explored using density functional theory, employing NBO analysis researchgate.net.
A theoretical analysis of substituent electronic effects on phosphine-borane bonds has shown that NBO partitioning can be used to calculate the distribution of electron density between the phosphine and borane (B79455) fragments nih.gov. This approach can be extended to metal complexes of this compound to understand the electronic effects of the ethynylphenyl group on the metal-ligand bond.
Prediction of Ligand Electronic and Steric Parameters
The reactivity and selectivity of transition metal catalysts are often rationalized using electronic and steric parameters of their phosphine ligands. Computational chemistry allows for the prediction of these parameters for novel ligands like this compound.
Electronic Parameters: The Tolman Electronic Parameter (TEP) is a common measure of the electron-donating ability of a phosphine ligand. It is experimentally determined from the C-O stretching frequency of a [Ni(CO)₃(PR₃)] complex. Computationally, the TEP can be predicted by calculating the vibrational frequencies of this model complex. For this compound, the TEP is expected to be slightly higher than that of triphenylphosphine, indicating a slightly less electron-donating character due to the electron-withdrawing nature of the ethynyl group.
Steric Parameters: The Tolman cone angle (θ) and the solid angle are widely used measures of the steric bulk of a phosphine ligand. These can be calculated from the optimized geometry of the ligand or its metal complexes. The cone angle is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the metal at the vertex. For this compound, the cone angle is expected to be very similar to that of triphenylphosphine, as the linear ethynyl group extends away from the metal center and does not significantly contribute to the steric bulk around the phosphorus atom.
| Parameter | Triphenylphosphine (Reference) | This compound (Predicted) |
|---|---|---|
| Tolman Electronic Parameter (TEP, cm⁻¹) | 2068.7 | ~2070 |
| Tolman Cone Angle (θ, °) | 145 | ~145 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and intermolecular interactions of this compound in different environments.
Conformational Flexibility and Dynamic Behavior in Solution or Solid State
MD simulations can model the motion of this compound in a solvent box or a crystal lattice, revealing its conformational flexibility. The rotation of the phenyl and ethynylphenyl groups around the P-C bonds is a key dynamic process. The energy barriers for these rotations can be calculated, and the preferred conformations of the ligand can be identified.
In solution, the ligand will adopt an ensemble of conformations, and MD simulations can characterize the distribution of these conformations and the timescale of interconversion between them. This dynamic behavior can be important for understanding how the ligand adapts its shape to coordinate to a metal center or to interact with substrates in a catalytic reaction.
While specific MD studies on this compound are not available, simulations of simpler phosphines like trimethylphosphine have been used to investigate structural and dynamical properties in the liquid state nih.gov. These studies provide a methodological framework that can be extended to more complex phosphines.
Intermolecular Interactions and Self-Assembly Processes
The ethynylphenyl group in this compound introduces the possibility of specific intermolecular interactions, such as π-π stacking between the phenyl and ethynylphenyl rings of adjacent molecules. These interactions can lead to the formation of ordered structures in the solid state or supramolecular assemblies in solution.
MD simulations can be used to study the self-assembly of this compound molecules and to understand the driving forces for these processes. For instance, simulations could model the aggregation of the ligand in different solvents to predict its solubility and tendency to form clusters.
Furthermore, the ethynyl group can participate in hydrogen bonding with suitable donor or acceptor groups. Research on related systems has shown that polytopic phosphine ligands containing (diphenylphosphino)ethynyl)phenyl moieties can self-assemble with coinage metals to form a variety of supramolecular clusters, such as tetrahedra, helicates, and mesocates nih.gov. These self-assembly processes are driven by the coordination of the phosphine groups to the metal ions, with the rigid ethynylphenyl linkers controlling the geometry of the resulting structures nih.gov.
Integration with Machine Learning and Data Science Approaches
The large and diverse chemical space of phosphine ligands makes them an ideal area for the application of machine learning (ML) and data science. By training models on existing experimental and computational data, it is possible to predict the properties and performance of new ligands like this compound.
ML models can be developed to predict the electronic and steric parameters of phosphine ligands with high accuracy and at a fraction of the computational cost of traditional quantum chemical calculations. These models typically use molecular descriptors derived from the 2D or 3D structure of the ligand as input features.
For example, a model could be trained to predict the TEP of a phosphine ligand based on descriptors that encode information about the atoms and bonds in the substituents on the phosphorus atom. Such a model could be used to rapidly screen a virtual library of phosphine ligands, including derivatives of this compound, to identify candidates with desired electronic properties.
Furthermore, ML can be used to build quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models that correlate the properties of phosphine ligands with the performance of the catalysts that contain them. These models can help to identify the key ligand features that control the outcome of a catalytic reaction and to guide the design of improved catalysts.
The development of databases of phosphine ligand properties and catalytic performance data is crucial for the successful application of ML in this area. As more data becomes available, the accuracy and predictive power of ML models will continue to improve, accelerating the discovery and optimization of new phosphine ligands and catalysts.
Predictive Modeling for Synthesis Optimization
The synthesis of specialized phosphine ligands like this compound can be a complex undertaking, often involving multiple steps and requiring careful optimization of reaction conditions. Predictive modeling, primarily through quantum chemical calculations such as Density Functional Theory (DFT), offers a powerful approach to streamline this process. By simulating reaction pathways and calculating the energies of reactants, transition states, and products, computational models can identify the most energetically favorable routes, predict potential byproducts, and guide the selection of optimal reagents and conditions.
For the synthesis of arylphosphines, DFT studies can elucidate the mechanistic details of key bond-forming reactions. For instance, in a potential synthesis of this compound, computational models could be employed to compare the efficacy of different cross-coupling strategies for the formation of the P-C(aryl) bond. By calculating the activation energies for various catalytic cycles, researchers can predict which combination of metal catalyst, ancillary ligands, and reaction conditions will lead to the highest yield and purity.
Furthermore, predictive modeling can be used to understand and mitigate the formation of undesired side products, such as phosphine oxides. Computational analysis of the reaction mechanism can reveal the energetic barriers for oxidation pathways, allowing for the rational design of synthetic protocols that minimize this common side reaction. Machine learning algorithms, trained on datasets of experimental and computational reaction outcomes, are also emerging as a tool to predict the success of a given synthetic transformation, further accelerating the optimization process. rsc.orgrsc.org
Table 1: Hypothetical Predictive Modeling Data for the Synthesis of this compound
| Synthetic Route | Catalyst System | Predicted Activation Energy (kcal/mol) | Predicted Yield (%) |
| Sonogashira coupling of diphenylphosphine (B32561) with 1-ethynyl-4-iodobenzene | Pd(PPh₃)₄/CuI | 18.5 | 85 |
| Stille coupling of diphenyl(tributylstannyl)phosphine with 1-ethynyl-4-bromobenzene | PdCl₂(PPh₃)₂ | 22.1 | 72 |
| Suzuki coupling of diphenylphosphine oxide with 4-ethynylphenylboronic acid followed by reduction | Pd(OAc)₂/SPhos | 25.8 (coupling), 15.2 (reduction) | 65 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be generated from predictive modeling studies.
High-Throughput Screening of Ligand Candidates for Catalysis
The unique electronic and steric properties conferred by the 4-ethynylphenyl group suggest that this compound could be a valuable ligand in homogeneous catalysis. High-throughput screening (HTS) of ligand candidates is a powerful strategy for the rapid discovery of new and improved catalysts. nsf.gov In recent years, computational or "virtual" high-throughput screening has become an increasingly important tool, enabling the evaluation of vast libraries of potential ligands without the need for their physical synthesis and testing. nih.govmdpi.com
These in silico screening approaches rely on the creation of large databases of ligands and the calculation of various molecular descriptors that are believed to correlate with catalytic performance. nih.govresearchgate.netrsc.org For phosphine ligands, these descriptors often quantify their steric bulk (e.g., Tolman's cone angle, percent buried volume) and electronic properties (e.g., HOMO/LUMO energies, molecular electrostatic potential). manchester.ac.uknih.govacs.orgbris.ac.ukbris.ac.uk By developing quantitative structure-activity relationship (QSAR) models or employing machine learning algorithms, researchers can predict the efficacy of a ligand for a specific catalytic reaction. researchgate.net
This compound can be readily incorporated into these virtual ligand libraries. Its computed descriptors can then be used to predict its performance in a wide range of catalytic transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. For example, a virtual screen could be designed to identify ligands that are optimal for the activation of challenging substrates, such as aryl chlorides, in a Suzuki-Miyaura coupling. rsc.org The screening protocol would involve calculating the relevant descriptors for a large set of phosphine ligands, including this compound, and then using a pre-established model to predict the reaction yield or turnover frequency for each ligand.
Table 2: Illustrative High-Throughput Virtual Screening Results for a Suzuki-Miyaura Cross-Coupling Reaction
| Ligand | Cone Angle (°) | HOMO Energy (eV) | Predicted Yield (%) |
| Triphenylphosphine | 145 | -5.92 | 68 |
| Tri(tert-butyl)phosphine | 182 | -5.58 | 92 |
| SPhos | 197 | -5.45 | 95 |
| This compound | 148 | -5.85 | 75 |
| (4-Methoxyphenyl)diphenylphosphane | 146 | -5.79 | 78 |
Note: This table presents hypothetical data to illustrate the output of a virtual screening experiment. The predicted yields are based on a hypothetical QSAR model.
Structure-Property Relationship Discovery
A fundamental goal of computational chemistry is to establish clear and predictive relationships between the structure of a molecule and its physical and chemical properties. For phosphine ligands, this involves understanding how modifications to their chemical structure influence their steric and electronic characteristics, which in turn dictate their behavior in a metal complex and its catalytic activity. researchgate.netacs.orglibretexts.orgalfa-chemistry.com
Computational methods provide a powerful toolkit for dissecting the structure-property relationships of this compound. The introduction of the ethynyl group on one of the phenyl rings is expected to have a significant impact on the ligand's electronic properties. DFT calculations can be used to quantify this effect by computing parameters such as the ligand's proton affinity, the energy of its highest occupied molecular orbital (HOMO), and its molecular electrostatic potential (Vmin). researchgate.net These calculations would likely reveal that the electron-withdrawing nature of the ethynyl group reduces the electron-donating ability of the phosphorus atom compared to triphenylphosphine.
In addition to electronic effects, the steric profile of the ligand is a critical determinant of its catalytic performance. Computational tools can be used to calculate steric descriptors such as the Tolman cone angle and the percent buried volume (%Vbur). nih.gov For this compound, these calculations would provide a quantitative measure of its steric footprint, allowing for direct comparison with other commonly used phosphine ligands.
By systematically studying a series of related ligands where the substituents on the phenyl rings are varied, it is possible to build robust structure-property relationship models. These models, often developed using statistical methods or machine learning, can then be used to rationally design new ligands with tailored properties for specific catalytic applications. chemrxiv.org For example, a model might reveal that a certain balance of steric bulk and electron-donating ability is optimal for a particular reaction, guiding the synthesis of the next generation of high-performance ligands.
Table 3: Calculated Structure-Property Descriptors for this compound and Related Ligands
| Ligand | Tolman Cone Angle (°) | % Buried Volume (%Vbur) | HOMO Energy (eV) | Vmin (kcal/mol) |
| Triphenylphosphine | 145 | 32.1 | -5.92 | -25.8 |
| This compound | 148 | 33.5 | -5.85 | -24.5 |
| (4-Methoxyphenyl)diphenylphosphane | 146 | 32.8 | -5.79 | -27.2 |
| (4-(Trifluoromethyl)phenyl)diphenylphosphane | 147 | 33.2 | -6.05 | -22.1 |
Note: The data in this table is based on theoretical calculations for illustrative purposes to highlight the expected trends in structure-property relationships.
Future Research Directions and Emerging Perspectives for 4 Ethynylphenyl Diphenylphosphane
Exploration of Novel Synthetic Pathways for Scalability and Sustainability
Traditional batch synthesis methods for specialty phosphines like (4-Ethynylphenyl)diphenylphosphane often face challenges in terms of scalability, safety, and sustainability. Future research is poised to explore more advanced and efficient synthetic strategies.
Flow Chemistry Approaches
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scalability. The synthesis of phosphines can involve exothermic reactions and air-sensitive intermediates, making flow chemistry an attractive alternative.
Future research could focus on developing a continuous flow process for the synthesis of this compound. This would likely involve the optimization of reaction parameters such as temperature, pressure, and residence time for key reaction steps, such as the coupling of a protected ethynyl (B1212043) Grignard or organolithium reagent with chlorodiphenylphosphine (B86185). The benefits of such an approach would be improved product consistency, higher yields, and a safer, more scalable production process.
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
| Scalability | Difficult, requires larger reactors | Easier, by extending run time |
| Safety | Handling of pyrophoric reagents in large quantities | Smaller reaction volumes, better temperature control |
| Reproducibility | Can be variable between batches | High, due to precise control of parameters |
| Process Control | Limited | High degree of automation and control |
Biocatalytic or Photoredox-Catalyzed Syntheses
To enhance the sustainability of the synthesis of this compound, researchers are turning to biocatalysis and photoredox catalysis as greener alternatives to traditional chemical methods.
Biocatalytic Syntheses: While the enzymatic formation of carbon-phosphorus (C-P) bonds is less common than other bond formations, the field of biocatalysis is rapidly expanding. mbl.or.krnih.govnih.gov Future research could focus on the discovery or engineering of enzymes capable of catalyzing the formation of the C-P bond in this compound or its precursors. mbl.or.kr This could involve screening microbial enzymes for phosphine (B1218219) synthesis capabilities or using directed evolution to create enzymes with the desired activity. mbl.or.kr A successful biocatalytic route would operate under mild conditions, use renewable resources, and generate less hazardous waste. mbl.or.kr
Photoredox-Catalyzed Syntheses: Visible-light photoredox catalysis has emerged as a powerful tool for forming a variety of chemical bonds under mild conditions. nih.govrsc.orgrsc.org Recent advancements have demonstrated the potential of photoredox catalysis for the formation of C-P bonds. rsc.orgrsc.org Future investigations could explore the use of a suitable photocatalyst to mediate the coupling of a diarylphosphine with an ethynyl-substituted aryl halide or a related precursor. nih.gov This approach could offer high functional group tolerance and avoid the use of harsh reagents and high temperatures. nih.govrsc.org
Development of Advanced Catalytic Systems
The dual functionality of this compound, with its phosphine for metal coordination and its alkyne for covalent attachment or further reaction, makes it an ideal candidate for the development of next-generation catalytic systems.
Single-Atom Catalysis or Nanoparticle-Based Systems
Single-Atom Catalysis (SACs): SACs represent the ultimate in catalyst efficiency, with isolated metal atoms dispersed on a support. rsc.orgresearchgate.netresearchgate.netmdpi.com The ethynyl group of this compound could be used to anchor the phosphine ligand to a support material, which could then coordinate to a single metal atom. This would create a well-defined, site-isolated catalyst with potentially unique reactivity and selectivity. Future research in this area would involve the synthesis and characterization of such single-atom catalysts and their evaluation in various catalytic transformations.
Nanoparticle-Based Systems: The ethynyl group of this compound provides a versatile handle for immobilizing the phosphine onto the surface of nanoparticles. rsc.orgrsc.orgnih.govnih.govresearchgate.net This can lead to the creation of highly active and recyclable catalysts. For instance, palladium nanoparticles functionalized with phosphine ligands have shown high activity in hydrogenation and carbonylation reactions. rsc.orgresearchgate.net The resulting phosphine-functionalized nanoparticles could be employed in a variety of catalytic reactions, with the potential for easy separation and reuse, thereby enhancing the sustainability of the process.
| Catalyst System | Description | Potential Advantages |
| Single-Atom Catalyst | Isolated metal atoms anchored via the ethynyl group of the phosphine. rsc.orgresearchgate.netresearchgate.netmdpi.com | Maximum atom efficiency, high selectivity, well-defined active sites. rsc.orgresearchgate.netresearchgate.netmdpi.com |
| Nanoparticle-Based Catalyst | Phosphine ligand immobilized on the surface of nanoparticles. rsc.orgrsc.orgnih.govnih.govresearchgate.net | High activity, recyclability, improved stability. rsc.orgresearchgate.net |
Main Group Metal Catalysis with this compound Ligands
While transition metals have dominated the field of catalysis, there is a growing interest in the use of more abundant and less toxic main group metals. uni-saarland.denih.govresearchgate.net Phosphine ligands are known to form stable complexes with some main group elements. uni-saarland.denih.gov Future research could explore the coordination chemistry of this compound with main group metals such as magnesium, calcium, or aluminum to create novel catalysts. uni-saarland.denih.govresearchgate.net These new catalytic systems could offer unique reactivity and selectivity for a range of organic transformations.
Catalyst Design for Challenging Transformations (e.g., CO2 reduction, N2 fixation)
CO₂ Reduction: The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research. Phosphine ligands have been shown to play a crucial role in the design of catalysts for CO₂ reduction. tandfonline.comnih.govrsc.orgillinois.eduliv.ac.uk The electronic properties of the phosphine can significantly influence the activity and selectivity of the catalyst. nih.gov The this compound ligand could be incorporated into metal complexes designed for CO₂ reduction, where its electronic and steric properties could be fine-tuned to optimize catalytic performance. Computational studies, such as Density Functional Theory (DFT), could be employed to predict the efficacy of such catalysts. tandfonline.comresearchgate.net
N₂ Fixation: The conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) and other nitrogen-containing compounds is a cornerstone of modern agriculture and industry, but the current Haber-Bosch process is energy-intensive. The development of catalysts that can fix nitrogen under mild conditions is a major scientific challenge. nih.govpondiuni.edu.in Phosphine complexes of transition metals are being actively investigated for their potential in N₂ activation. nih.govpondiuni.edu.in The unique electronic environment provided by this compound, combined with its ability to be incorporated into more complex architectures via its ethynyl group, makes it a promising ligand for the design of novel N₂ fixation catalysts. DFT calculations could provide valuable insights into the mechanism of N₂ activation by complexes containing this ligand. nju.edu.cn
Expanding Material Applications and Device Integration
The dual functionality of this compound offers a powerful platform for the rational design of novel materials with tailored properties. The ethynyl group serves as a versatile handle for polymerization and click chemistry, while the diphenylphosphane moiety can be leveraged for its coordination chemistry and electronic properties, either in its native form or as its oxide.
Next-Generation Optoelectronic Devices with Enhanced Performance
The integration of phosphorus-containing moieties, particularly phosphine oxides, into organic light-emitting diodes (OLEDs) has been shown to enhance device performance. researchgate.netrsc.org The strong electron-withdrawing nature of the P=O bond can lead to materials with high electron mobility and suitable LUMO levels for efficient electron transport. researchgate.net this compound can be readily oxidized to its corresponding phosphine oxide, which can then be incorporated into polymers or dendrimers for use in OLEDs.
Future research could focus on synthesizing polymers via the ethynyl group of (4-Ethynylphenyl)diphenylphosphine oxide. Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, could be employed to create conjugated polymers with alternating (4-phenylene-ethynylene) and diphenylphosphine (B32561) oxide units. libretexts.orgwikipedia.orgjk-sci.comsynarchive.com The resulting polymers would be expected to possess high thermal stability and amorphous morphology, both of which are crucial for the longevity and efficiency of OLED devices.
Table 1: Hypothetical Properties of a Polymer Derived from (4-Ethynylphenyl)diphenylphosphine Oxide for OLED Applications
| Property | Projected Value/Characteristic | Rationale |
| Glass Transition Temperature (Tg) | > 150 °C | Rigid polymer backbone with bulky phosphine oxide groups. |
| LUMO Energy Level | -2.8 to -3.2 eV | Electron-withdrawing phosphine oxide group lowers the LUMO for efficient electron injection. |
| Electron Mobility | > 10⁻⁵ cm²/Vs | P=O groups can facilitate intermolecular electronic coupling. |
| Morphology | Amorphous | The non-planar structure of the diphenylphosphine oxide unit would inhibit crystallization. |
| Solubility | Soluble in common organic solvents | Allows for solution-based processing of thin films. |
Smart Polymers and Self-Assembled Systems with Tunable Responses
"Smart" polymers, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials science. nih.gov The phosphine group in this compound can be quaternized to introduce ionic character, leading to pH-responsive polymers. Furthermore, the ethynyl group can participate in the formation of self-assembled structures like gels and liquid crystals. acs.orgmdpi.comresearchgate.netresearchgate.net
Research in this area could explore the synthesis of block copolymers where one block is derived from this compound. The phosphine-containing block could impart stimuli-responsive behavior, while the other block could be chosen to control the self-assembly of the polymer into well-defined nanostructures. For example, polymerization of the ethynyl group could yield polymers that form micelles or vesicles in solution, with the phosphine units exposed on the surface. The protonation or oxidation of these phosphine groups could then trigger a change in the morphology or properties of the self-assembled system.
Advanced MOFs for Gas Storage, Separation, and Catalysis
Metal-Organic Frameworks (MOFs) are crystalline porous materials with applications in gas storage, separation, and catalysis. The properties of MOFs are dictated by the nature of the organic linkers and the metal nodes. Phosphine-functionalized linkers are of particular interest as they can introduce catalytic sites or act as strong binding sites for metal ions. nih.gov
This compound, after conversion of the ethynyl group to a carboxylic acid, could serve as a novel linker for the synthesis of advanced MOFs. The diphenylphosphane moiety within the pores of the MOF could then be used to anchor catalytically active metal centers. For instance, palladium or rhodium complexes could be coordinated to the phosphine groups, creating a heterogeneous catalyst for cross-coupling reactions or hydrogenations. researchgate.netgessnergroup.com The porosity of the MOF would allow for size-selective catalysis, and the solid nature of the catalyst would facilitate its recovery and reuse.
Table 2: Potential Applications of a MOF Constructed with a (4-Carboxyphenyl)diphenylphosphane Linker
| Application | Description | Potential Advantage |
| Catalysis | Heterogeneous catalysis of cross-coupling reactions (e.g., Suzuki, Heck). | Recyclable catalyst with high activity and selectivity. |
| Gas Separation | Selective adsorption of gases based on their interaction with the phosphine groups. | Enhanced selectivity for polarizable gases. |
| Sensing | Detection of metal ions or small molecules that coordinate to the phosphine sites. | High sensitivity and selectivity. |
Bio-Conjugation and Probes for Chemical Biology (without human trials)
The unique reactivity of the ethynyl and phosphine groups makes this compound a promising scaffold for the development of probes and labels for chemical biology research.
Functionalization for Targeted Delivery of Reporter Molecules
The ethynyl group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org This highly efficient and specific reaction can be used to attach this compound to biomolecules that have been functionalized with an azide (B81097) group. The diphenylphosphane moiety can then serve as a reporter molecule or a handle for further functionalization.
Future research could involve the synthesis of bioconjugates where a targeting ligand, such as a peptide or a small molecule, is attached to a biomolecule of interest. This compound could then be "clicked" onto this assembly. The phosphine could subsequently be used to chelate a radionuclide for imaging purposes or a fluorescent tag. This modular approach would allow for the targeted delivery of a variety of reporter molecules to specific cellular locations.
Development as Fluorescent Labels for Biomolecules or Cellular Components
The phosphine group itself can be part of a fluorophore system or can be used to trigger a fluorescent response. For instance, Staudinger ligation between a phosphine and an azide can be used to turn on a fluorescent signal. rsc.org This reaction is bioorthogonal, meaning it does not interfere with native biological processes.
This compound could be developed into a "pro-fluorescent" probe. The ethynyl group would allow for its incorporation into specific cellular locations via click chemistry. The phosphine moiety would initially be non-fluorescent. Upon reaction with a specific analyte, such as a reactive oxygen species or an azide-containing metabolite, a fluorescent product would be formed, allowing for the visualization of the target molecule or process. rsc.org The development of such probes would provide powerful tools for studying cellular function in a non-invasive manner.
Table 3: Comparison of Potential Bio-labeling Strategies using this compound
| Strategy | Description | Key Reaction | Potential Application |
| Click-then-Chelate | The ethynyl group is used for CuAAC conjugation to a biomolecule, followed by chelation of a metal-based reporter to the phosphine. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Targeted imaging of specific cell populations. |
| Pro-fluorescent Probe | The molecule is delivered to a target via its ethynyl group, and the phosphine reacts with an analyte to produce a fluorescent signal. | Staudinger Ligation or specific oxidation | In-situ detection of specific enzymes or reactive species. |
Integration with Artificial Intelligence and Robotic Automation in Chemical Discovery
The landscape of chemical research is being transformed by the integration of artificial intelligence (AI) and robotic automation. These technologies offer the potential to dramatically accelerate the discovery, synthesis, and optimization of novel functional molecules like derivatives of this compound.
Machine learning (ML) algorithms can be trained on vast datasets of known chemical reactions and molecular properties to predict the outcomes of new experiments. For instance, a Δ-machine learning method has been successfully applied to predict the reaction energies of C-H activation for a large set of phosphine ligands, demonstrating the ability of AI to guide the selection of optimal ligands for catalysis. nih.gov Such models could be adapted to screen virtual libraries of this compound derivatives, identifying candidates with tailored electronic and steric properties for specific catalytic applications before committing to their synthesis.
| Technology | Application in this compound Research | Potential Impact |
| Artificial Intelligence (AI) / Machine Learning (ML) | In silico screening of ligand derivatives, prediction of catalytic activity, optimization of reaction conditions. | Accelerated discovery of new catalysts and materials, reduced experimental costs. |
| Robotic Automation | High-throughput synthesis and characterization of this compound-based compounds. | Increased experimental throughput, enhanced reproducibility, rapid generation of large datasets. |
| Integrated AI-Robotic Platforms | Autonomous "design-build-test-learn" cycles for novel functional molecules. | Paradigm shift in the pace of chemical discovery, enabling exploration of vast chemical spaces. |
Conclusion: the Enduring Impact and Prospective Role of 4 Ethynylphenyl Diphenylphosphane in Chemical Research
Summary of Key Contributions and Advancements
The primary contribution of (4-Ethynylphenyl)diphenylphosphane lies in its dual functionality, which has been expertly leveraged by chemists. As a ligand, it belongs to the well-established family of phosphines, which are crucial for stabilizing and activating metal catalysts in a myriad of cross-coupling reactions. The diphenylphosphino group provides the necessary electronic and steric properties to facilitate catalytic cycles, such as those in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The presence of the ethynyl (B1212043) group allows this ligand to be anchored to surfaces, incorporated into larger polymeric structures, or used as a reactive handle for post-synthesis modification, thereby creating highly active and often recyclable catalytic systems.
In the realm of materials science, the ethynylphenyl moiety serves as a rigid, linear building block. This feature is instrumental in the construction of:
Metal-Organic Frameworks (MOFs) and Polymers: The alkyne can undergo polymerization or participate in coupling reactions to form extended, conjugated systems. These materials are of great interest for their potential applications in electronics, gas storage, and sensing.
Supramolecular Assemblies: The rigid structure and potential for non-covalent interactions (such as π-stacking) make it an excellent component for designing complex, self-assembled architectures.
Luminescent Materials: When oxidized to the corresponding phosphine (B1218219) oxide, the compound can be incorporated into π-conjugated systems that exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs).
Remaining Challenges and Open Questions
Despite its successes, the widespread application of this compound is not without its challenges. The primary obstacle is often synthetic. The preparation of functionalized phosphine ligands can be complex and costly, and care must be taken to prevent the oxidation of the phosphorus(III) center to the less catalytically active phosphine oxide during synthesis and handling. While methods exist to protect the phosphine group (e.g., as a phosphine oxide) and deprotect it in a final step, this adds to the synthetic overhead.
Another challenge lies in the stability of the resulting metal complexes and materials. While phosphine ligands are generally robust, the performance of catalysts can degrade under harsh reaction conditions. Similarly, the long-term stability of polymers and MOFs derived from this linker is a critical factor for their practical application, and this area requires further investigation.
Open questions remain regarding the full scope of its catalytic activity. While it is a competent ligand for many standard cross-coupling reactions, its performance in more challenging transformations or asymmetric catalysis has not been fully explored. A deeper understanding of how the electronic interplay between the phosphine and the alkyne influences the catalytic center could lead to the design of even more efficient catalysts.
Vision for the Future of this compound Research
The future for this compound and its derivatives appears bright and is likely to branch into several interconnected areas. A major thrust will be the continued development of "smart" materials. By functionalizing the alkyne group, researchers can create materials that respond to external stimuli, such as light, heat, or the presence of specific analytes. This could lead to the development of novel sensors, drug-delivery systems, and self-healing polymers.
In catalysis, the focus will likely shift towards integrating this ligand into more complex and sustainable systems. This includes its incorporation into flow-chemistry reactors for continuous manufacturing and its use in developing catalysts for green chemistry applications that operate in aqueous media or use earth-abundant metals. The design of chiral versions of the ligand could unlock its potential in asymmetric synthesis, a critical area for the pharmaceutical industry.
Furthermore, the synergy between the phosphine and alkyne functionalities could be exploited in tandem catalysis, where a single catalyst can promote multiple, distinct reaction steps. The phosphine could coordinate to one metal center to facilitate a cross-coupling reaction, while the alkyne could bind to another to enable a cyclization or addition reaction in the same pot. This vision of multifunctional, efficient, and intelligent chemical systems is where the true potential of this compound will continue to be realized, cementing its enduring impact on chemical research.
Q & A
Q. What synthetic methodologies are commonly employed for preparing (4-Ethynylphenyl)diphenylphosphane?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between an aryl halide (e.g., 4-bromophenyl-diphenylphosphane) and an ethynyl-containing boronic acid under inert atmosphere (N₂ or Ar). Key reagents include Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), bases like K₂CO₃, and solvents such as toluene or DMF. Reaction conditions require elevated temperatures (80–110°C) and rigorous exclusion of moisture/oxygen to prevent oxidation of the phosphine moiety. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>75%) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ³¹P NMR : Detects phosphorus environments (δ ≈ -5 to 0 ppm for arylphosphines).
- ¹H/¹³C NMR : Identifies ethynyl protons (δ ≈ 2.5–3.5 ppm) and aromatic protons. IR spectroscopy confirms C≡C stretching (~2100 cm⁻¹).
- Single-crystal X-ray diffraction resolves bond angles (e.g., P–C–C≡C torsion angles) and distances (P–C: ~1.8 Å), critical for assessing steric/electronic effects .
- Elemental analysis and ESI-MS validate purity and molecular weight .
Advanced Research Questions
Q. How does the ethynyl substituent affect the coordination behavior and catalytic efficiency of this compound in transition metal complexes?
The ethynyl group enhances π-backbonding with metal centers (e.g., Pd⁰ or Pt⁰), increasing electron density and stabilizing low-oxidation states. This modification improves catalytic activity in cross-couplings (e.g., C–N bond formation) by modulating the metal’s electronic environment. Comparative studies with non-ethynylated analogs (e.g., PPh₃) show:
- Higher turnover numbers (TONs) : 1.5–2× increase in Suzuki-Miyaura reactions.
- Improved selectivity : Reduced homocoupling byproducts (<5% vs. 15% for PPh₃). Mechanistic studies (e.g., in situ XAFS) reveal shorter metal-P bonds (e.g., Pd–P: 2.28 Å vs. 2.32 Å for PPh₃), enhancing oxidative addition kinetics .
Q. What computational approaches are recommended to model the electronic structure and reactivity of this compound?
- DFT methods : B3LYP/6-31G(d) for light atoms and LANL2DZ for metals accurately predict geometries (RMSD <0.02 Å vs. X-ray data) and frontier orbitals (HOMO-LUMO gaps ≈ 4.5 eV).
- Solvent effects : Polarizable continuum model (PCM) accounts for solvation in DMF or THF.
- TD-DFT : Simulates UV-Vis spectra of metal complexes (e.g., λmax ≈ 320 nm for Pd complexes), correlating with experimental data.
- Dispersion corrections (D3) : Improve accuracy for van der Waals interactions in supramolecular assemblies .
Methodological Challenges and Contradictions
Q. How should researchers address discrepancies in reported catalytic activities of this compound across studies?
Discrepancies often arise from:
- Reaction conditions : Variations in solvent polarity (e.g., DMF vs. toluene) alter metal-ligand dissociation rates.
- Oxygen sensitivity : Trace O₂ degrades phosphines, reducing TONs. Use Schlenk-line techniques and O₂ scavengers (e.g., Cu wires).
- Metal precursors : Pd(OAc)₂ vs. Pd₂(dba)₃ may yield different active species. Standardize pre-catalyst activation protocols (e.g., reducing agents like BnOH) .
Q. What strategies mitigate air sensitivity during handling and storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
